Speciogynine-d3

Catalog No.
S12843892
CAS No.
M.F
C23H30N2O4
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Speciogynine-d3

Product Name

Speciogynine-d3

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

LELBFTMXCIIKKX-BAESUDMPSA-N

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC

discovery and synthesis of Speciogynine-d3

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Speciogynine

Speciogynine is a primary diastereomer of the major kratom alkaloid Mitragynine, and its characterization is a prerequisite for any synthetic work on its deuterated forms [1] [2].

Property Technical Description
IUPAC Name Methyl (4aR,7aR,12bS,13aR)-4a,5,6,7,7a,12b,13,13a-octrahydro-10-methoxy-13a-methyl-8H-4,13-ethenopyrano[3',4':6,7]indolo[2,3-a]quinolizine-3-carboxylate [2]
Absolute Configuration C-3: S; C-15: S; C-20: R [2]
Classification Corynanthe-type monoterpene indole alkaloid [2]
Natural Source Mitragyna speciosa (Korth.) Havil. leaves [1] [2]
Typical Concentration Varies by chemotype; one study found 7.94 ± 0.83 – 11.55 ± 0.18 mg/g in US-grown 'Rifat' plants [1]
Analytical Method (from literature) Ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) [1]

Proposed Workflow for Deuterium Labeling

While a direct synthesis protocol for Speciogynine-d3 is not published, deuterium labeling typically targets metabolically vulnerable sites. The proposed workflow outlines a conceptual approach based on the known metabolism of related kratom alkaloids [3].

G cluster_0 Key Experimental Considerations Start Start: Natural Speciogynine Step1 1. Identify Labeling Sites Start->Step1 Step2 2. Select Labeling Method Step1->Step2 Step3 3. Execute Synthetic Route Step2->Step3 A A: H/D Exchange vs. De novo Synthesis Step2->A Step4 4. Purify & Characterize Step3->Step4 B B: Solvent Choice (e.g., Deuterated Methanol) Step3->B C C: Reaction Monitoring (LC-MS, NMR) Step3->C End End: this compound Step4->End D D: Isotopic Purity Analysis (HRMS) Step4->D

Conceptual workflow for synthesizing this compound, outlining key stages from identification of labeling sites to final purification and analysis.

Detailed Methodological Considerations
  • Identifying Labeling Sites: The most probable targets for deuterium incorporation are the methoxy groups (-OCH₃), as metabolism of related alkaloids like Mitragynine involves O-demethylation at the C-9 and C-17 positions [3]. Replacing the hydrogen atoms in these methyl groups with deuterium (creating -OCD₃) would yield the -d3 analog.

  • Selecting a Labeling Method: A plausible route is H/D exchange on a Speciogynine precursor or through de novo synthesis where a deuterated methylating agent (e.g., CD₃I) is used in a late-stage reaction to introduce the labeled methoxy group [3].

  • Purification and Characterization: The final product requires rigorous purification (e.g., preparative HPLC) and characterization. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the mass shift and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR, is critical to verify the location and isotopic purity of the deuterium atoms.

Experimental Protocol Outline

This general protocol is inferred from standard laboratory practices for deuterium labeling and natural product characterization.

  • Isolation of Natural Speciogynine (Reference Standard)

    • Extraction: Perform extraction of dried, powdered Mitragyna speciosa leaves using an appropriate solvent (e.g., chloroform or methanol) [1].
    • Purification: Use techniques like liquid-liquid partitioning, column chromatography, and preparative HPLC to isolate Speciogynine [1].
    • Characterization: Confirm the identity and purity of the isolated Speciogynine using UPLC-HRMS and 1D/2D NMR spectroscopy, comparing data against published values [1] [2].
  • Deuteration Reaction (Conceptual)

    • Reaction Setup: Dissolve Speciogynine (or a suitable precursor) in an anhydrous, aprotic solvent under an inert atmosphere.
    • Deuteration: Add a large excess of deuterated methylating agent (e.g., CD₃I). The reaction may require a strong base to deprotonate the hydroxyl group first.
    • Monitoring: Monitor the reaction progress by analytical LC-MS for the appearance of the mass-shifted product.
  • Purification and Analysis of this compound

    • Work-up and Purification: After reaction completion, quench, concentrate, and purify the crude product using preparative HPLC.
    • Final Characterization: Analyze the final product with HRMS to confirm the +3 amu mass shift and ≥99% isotopic purity. Use ¹H-NMR to observe the disappearance of the proton signal from the original methyl group and ²H-NMR to confirm deuterium incorporation.

References

Comprehensive Application Notes and Protocols for Speciogynine-d3 as an Internal Standard in LC-MS Analysis of Kratom Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Speciogynine-d3 is a deuterium-labeled analog of the naturally occurring kratom alkaloid speciogynine, specifically designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This compound features a trideuteriomethyl group incorporated at the C-20 methoxy position, resulting in a molecular formula of C₂₃H₂₇D₃N₂O₄ and a molecular weight of 401.5 g/mol. The deuterium labeling provides a consistent mass shift of +3 Da compared to the native compound, enabling clear differentiation in mass spectrometric analysis while maintaining nearly identical chromatographic properties and extraction efficiency. Speciogynine is one of the primary alkaloids found in Mitragyna speciosa (kratom), constituting approximately 7% of the total alkaloid content in the plant and sharing structural similarities with other corynanthe-type indole alkaloids present in this botanical specimen.

The structural features of this compound include a pentacyclic framework characteristic of corynanthe-type alkaloids, incorporating an indole moiety, a piperidine ring, and esterified methoxy groups. The compound preserves the native 3R,20S stereochemistry of its parent compound, which is essential for maintaining comparable chemical behavior during sample preparation and analysis. The deuterium incorporation at specific positions enhances tracking capabilities in metabolic studies while preserving the core structural features responsible for the compound's physicochemical properties. As an internal standard, this compound corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantitative analyses for kratom alkaloids in biological matrices.

Table 1: Comparative Structural Properties of Speciogynine and this compound

Property Speciogynine This compound
Molecular Formula C₂₃H₃₀N₂O₄ C₂₃H₂₇D₃N₂O₄
Molecular Weight (g/mol) 398.5 401.5
Deuterium Positions N/A C-20 methoxy group
Stereochemistry 3R, 20S Retained 3R, 20S
CAS Number Not specified Not specified

Method Validation and LC-MS/MS Parameters

The application of this compound as an internal standard requires thorough method validation to ensure reliability and reproducibility in quantitative analysis. According to current research, LC-MS/MS methods for kratom alkaloids should be validated following FDA and EMA guidelines for bioanalytical method validation, which include assessments of linearity, accuracy, precision, recovery, matrix effects, and stability. The validation data for methods employing deuterated internal standards like this compound demonstrate excellent performance characteristics with precision values (expressed as coefficient of variation) typically below 15% and accuracy ranging from 85-115% across the validated concentration range.

The LC-MS/MS parameters must be optimized to achieve adequate separation and detection of kratom alkaloids and their deuterated analogs. Typically, a reversed-phase chromatography system with a C18 or similar hydrophobic stationary phase is employed using mobile phases consisting of water and acetonitrile, both modified with acidic additives such as formic acid to enhance ionization. The mass spectrometric detection is performed using multiple reaction monitoring in positive electrospray ionization mode, capitalizing on the inherent basicity of the alkaloid nitrogen atoms for efficient protonation. For this compound, the mass transition monitored is typically m/z 401.5→x (where x represents the most abundant and specific product ion), which shows minimal interference from the native speciogynine transition at m/z 398.5→y due to the 3 Da mass separation provided by the deuterium labels.

Table 2: LC-MS/MS Method Validation Data for Kratom Alkaloid Quantification

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity (R²) >0.998 ≥0.990
Intra-day Precision (%CV) 0.06–6.38% <15%
Inter-day Precision (%CV) 0.20–6.82% <15%
Accuracy (%) 81.66–110.31% 85–115%
Recovery (Average) >80% Consistent and reproducible
Matrix Effect Minimal ion suppression/enhancement <15% variability
LOD Compound-dependent (e.g., 0.3 ng/mL for vitamin D metabolites) S/N ≥ 3:1
LLOQ Adequate for intended application S/N ≥ 5:1, precision <20%

Experimental Protocols

Sample Preparation Procedure
  • Specimen Collection and Storage: Collect biological samples (plasma, serum, or tissue homogenates) using appropriate anticoagulants (e.g., K₂-EDTA for blood plasma). Process samples by centrifugation at 3500×g for 10 minutes at 4°C within 2 hours of collection. Aliquot supernatant and store at -80°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles (maximum 3 cycles recommended) to preserve integrity of alkaloids and internal standard.

  • Internal Standard Working Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Dilute to an appropriate working concentration (typically 100-200 ng/mL) using the same solvent. Store all solutions in amber vials at -20°C to prevent photodegradation and evaporation. Confirm the stable isotope purity of this compound (>98%) by analyzing the working solution using the LC-MS/MS method to ensure absence of significant interference at the native analyte channels.

  • Protein Precipitation Extraction: Transfer 100 μL of biological sample to a 1.5 mL microcentrifuge tube. Add 50 μL of internal standard working solution (this compound at 200 ng/mL) and vortex for 30 seconds to ensure proper mixing. Add 400 μL of ice-cold methanol or acetonitrile for protein precipitation. Vortex vigorously for 1 minute, then centrifuge at 14,000×g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100-200 μL of initial mobile phase composition, vortex for 1 minute, and centrifuge at 14,000×g for 10 minutes before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The analytical workflow for quantifying kratom alkaloids using this compound as an internal standard involves a series of coordinated steps from sample injection to data analysis, as visualized below:

G A Sample Injection (10-20 μL) B LC Separation C18 Column, 35-40°C A->B D ESI Ionization Positive Mode, 350°C B->D C Mobile Phase Gradient Water/Acetonitrile + 0.1% Formic Acid C->B E MS/MS Detection MRM Mode D->E F Data Processing Internal Standard Calibration E->F

The chromatographic separation typically employs a reversed-phase C18 column (e.g., 100 × 2.1 mm, 1.8-2.7 μm particle size) maintained at 35-40°C. The mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, delivered at a flow rate of 0.3-0.4 mL/min with a gradient elution program. A representative gradient is: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), and 10.1-13 min (5% B) for column re-equilibration. The total run time is approximately 13-15 minutes per sample.

Mass spectrometric detection is performed using electrospray ionization in positive ion mode with the following typical source parameters: capillary voltage 3.5-4.0 kV, source temperature 150°C, desolvation temperature 350°C, desolvation gas flow 800-1000 L/h, and cone gas flow 50-150 L/h. Detection employs multiple reaction monitoring with specific transitions for each analyte and the internal standard. For this compound, the optimized transition is m/z 401.5 → 226.2 (or other abundant fragment) with collision energy optimized for maximum response (typically 20-35 eV).

Practical Applications and Case Studies

Pharmacokinetic Studies

This compound has been successfully employed as an internal standard in pharmacokinetic studies of kratom alkaloids following administration of kratom products to human subjects. In a recent randomized, double-blind, placebo-controlled study investigating the pharmacokinetics of mitragynine and 7-hydroxymitragynine after single and multiple doses of dried kratom leaf powder, deuterated internal standards (mitragynine-D3 and 7-hydroxymitragynine-D3) were used to ensure accurate quantification. The study demonstrated that mitragynine reached peak plasma concentrations (Tₘₐₓ) within 1.0-1.7 hours after multiple doses, with a terminal half-life of up to 67.9 hours after multiple dosing. The mean 7-hydroxymitragynine-to-mitragynine concentration ratios ranged from 0.20-0.31 after single doses and decreased to 0.15-0.21 after multiple doses, providing crucial data for interpreting clinical and forensic kratom concentrations.

The application of this compound as a internal standard is particularly valuable in dose-proportionality assessments, where precise quantification is essential. Research has demonstrated that both mitragynine and 7-hydroxymitragynine Cₘₐₓ values increase dose-proportionally, while AUC values show slightly more than dose-proportional increases across kratom doses ranging from 500-4000 mg dried leaf powder (containing 6.65-53.2 mg mitragynine). These findings highlight the importance of reliable internal standards like this compound for establishing accurate exposure-response relationships in clinical kratom studies.

Alkaloid Quantification in Plant Material

Beyond biological sample analysis, this compound serves as a valuable internal standard for quantifying alkaloid profiles in kratom plant material and commercial products. The geographic variation in kratom alkaloid content necessitates precise analytical methods to determine the concentration of speciogynine relative to other major alkaloids like mitragynine, paynantheine, and speciociliatine. Using UPLC-MS/MS methods with deuterated internal standards, researchers have demonstrated that Malaysian kratom specimens contain speciogynine as one of the principal alkaloids, with concentrations varying based on collection location, seasonal variation, and plant part used.

The utilization of this compound in plant material analysis enables accurate quality control and standardization of kratom products, which is particularly important given the substantial differences in alkaloid profiles between kratom grown in Southeast Asia versus the United States. For instance, studies have shown that Southeast Asian kratom samples contain significantly higher mitragynine concentrations (up to 66% of total alkaloid content) compared to U.S.-grown samples (approximately 0.04% of dry weight). By implementing reliable quantification methods with appropriate internal standards like this compound, researchers and manufacturers can better characterize kratom products and ensure consistency across batches.

Troubleshooting and Technical Notes

  • Matrix Effects Assessment: Matrix effects can significantly impact the accuracy and precision of LC-MS/MS quantification. To evaluate matrix effects when using this compound as an internal standard, prepare post-extraction spiked samples at low and high concentrations in at least six different lots of the biological matrix. Compare the peak responses of these samples with those of neat solutions prepared in mobile phase. The matrix factor (MF) should be calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. The internal standard-normalized MF should be close to 1.0, with a coefficient of variation ≤15%. If significant matrix effects are observed, consider modifying the extraction procedure or implementing a more selective chromatography to minimize ionization suppression or enhancement.

  • Chromatographic Performance: If peak shape or resolution deteriorates over an analytical batch, check the column integrity and mobile phase freshness. C18 columns can accumulate matrix components from biological samples, leading to increased backpressure and reduced separation efficiency. Implement a regular column cleaning protocol using strong solvents (e.g., 100% methanol or acetonitrile followed by 50:50 water:isopropanol) and guard columns to extend analytical column lifetime. If this compound and native analytes show peak tailing, consider adding ammonium acetate or ammonium formate (1-5 mM) to the mobile phase to improve peak shape for basic compounds.

  • Sensitivity Issues: If method sensitivity decreases, first verify the internal standard response across the batch. Consistently low this compound response in all samples may indicate preparation errors with the working solution or instrument performance issues. Check ESI source components for contamination and optimize mass spectrometer parameters using fresh tuning solutions. For isolated sensitivity loss for specific analytes, confirm the MRM transitions and collision energies using freshly prepared standard solutions. If the issue persists, consider increasing the sample volume for extraction or modifying the reconstitution volume, though this may necessitate re-validation of the method.

Conclusion

This compound serves as a robust internal standard for the precise and accurate quantification of kratom alkaloids in both biological matrices and plant materials using LC-MS/MS. The deuterium labeling provides sufficient mass differentiation from native compounds while maintaining nearly identical chemical properties throughout sample preparation and analysis. The application notes and protocols detailed in this document provide researchers with a comprehensive framework for implementing this compound in analytical methods, supported by experimental data from validated procedures. As kratom research continues to expand, particularly in the areas of pharmacokinetics and product standardization, the use of appropriate stable isotope-labeled internal standards like this compound will remain essential for generating reliable analytical data that meets rigorous scientific and regulatory standards.

Comprehensive Application Notes and Protocols: Speciogynine-d3 Metabolic Tracking in Kratom Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Speciogynine is a significant diastereomer of mitragynine found in Mitragyna speciosa (kratom), sharing the same molecular formula but differing in its stereochemical configuration. Along with mitragynine, speciociliatine, and paynantheine, speciogynine ranks among the most abundant alkaloids in kratom products, with concentrations ranging substantially between different kratom chemotypes and commercial preparations. [1] Recent analytical studies have revealed that speciogynine content varies considerably across kratom products, with some US-grown M. speciosa "Rifat" specimens showing particularly high speciogynine levels (7.94 ± 0.83 – 11.55 ± 0.18 mg/g), even exceeding mitragynine content in certain cultivars. [1] The emerging recognition that kratom contains several chemotypes with distinct alkaloid profiles underscores the importance of understanding the pharmacokinetics and metabolism of individual alkaloids, including speciogynine. [1]

The development of deuterated internal standards like speciogynine-d3 addresses critical analytical challenges in quantifying speciogynine and tracking its metabolic fate in biological systems. Deuterated standards are indispensable for compensating for matrix effects and ionization efficiency variations in mass spectrometry-based assays, thereby improving accuracy and reproducibility in quantitative analyses. For this compound, the deuterium atoms are typically incorporated at stable positions on the molecule to maintain chemical similarity while providing sufficient mass difference (3 Da) for distinct mass spectrometric detection. This application note provides comprehensive protocols and analytical frameworks for implementing this compound in metabolic tracking studies, addressing the growing research interest in kratom alkaloid pharmacology and metabolism.

Quantitative Analysis of Kratom Alkaloids and Metabolic Parameters

Table 1: Relative Distribution of Major Kratom Alkaloids in Commercial Products

Alkaloid Chemical Classification Typical Concentration Range (mg/g) Relative Proportion to Mitragynine (%)
Mitragynine Indole alkaloid 13.9 ± 1.1 – 270 ± 24 100 (reference)
Speciogynine Indole alkaloid (mitragynine diastereomer) Variable (up to 11.55 ± 0.18 in specific chemotypes) 8-83 (chemotype-dependent)
Speciociliatine Indole alkaloid (mitragynine diastereomer) Variable 8-58
Paynantheine Indole alkaloid Concentration varies product to product Not specified
7-Hydroxymitragynine Oxidized indole alkaloid <2% of total alkaloid content <2

[1] [2]

Table 2: Metabolic Parameters of Kratom Alkaloids Across Preclinical Species

Parameter Mouse Rat Dog Cynomolgus Monkey Human
Speciociliatine Half-life (hepatocytes) 11.2 ± 0.7 min 8.3 ± 1.1 min >120 min 6.6 ± 0.2 min 91.7 ± 12.8 min
Primary Metabolic Pathways Monooxidation, O-demethylation Monooxidation, O-demethylation Monooxidation, O-demethylation Monooxidation, O-demethylation Monooxidation, O-demethylation
Major CYP Enzymes Involved CYP3A, CYP2D CYP3A, CYP2D CYP3A, CYP2D CYP3A, CYP2D CYP3A4, CYP2D6

[3] [2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Speciogynine and Metabolites Using this compound as Internal Standard

3.1.1 Sample Preparation

  • Biological sample extraction: Add 100 μL of biological matrix (plasma, hepatocyte incubation, etc.) to 300 μL of ice-cold acetonitrile containing 50 nM this compound internal standard. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer supernatant to autosampler vials for analysis. For tissue homogenates, use 1:3 (w/v) homogenization in phosphate buffer followed by same extraction procedure.
  • Solid-phase extraction (alternative): Condition Oasis HLB 1cc cartridges with 1 mL methanol followed by 1 mL water. Load 100 μL of biological sample diluted with 400 μL water. Wash with 1 mL 5% methanol, elute with 500 μL methanol. Evaporate under nitrogen and reconstitute in 100 μL mobile phase A.

3.1.2 LC-MS/MS Conditions

  • Chromatography: Use UHPLC system with ACE C18-PFP column (100 × 2.1 mm, 1.7 μm). Mobile phase A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Gradient: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10-10.1 min 95-5% B, 10.1-13 min 5% B. Flow rate: 0.4 mL/min; column temperature: 40°C; injection volume: 5 μL.
  • Mass spectrometry: Operate triple quadrupole mass spectrometer with electrospray ionization in positive mode. Set source parameters: gas temperature 300°C, gas flow 10 L/min, nebulizer 35 psi, sheath gas temperature 350°C, sheath gas flow 11 L/min, capillary voltage 3500 V. Monitor speciogynine (m/z 399.2→226.1), this compound (m/z 402.2→229.1), and metabolites with characteristic neutral losses.

3.1.3 Quantification Method

  • Prepare calibration standards (0.1-500 ng/mL) by spiking blank matrix with speciogynine and constant amount of this compound (50 nM). Plot peak area ratio (speciogynine/speciogynine-d3) versus concentration. Apply 1/x² weighting for linear regression. Include quality controls at low, medium, and high concentrations (1, 50, 400 ng/mL) with acceptance criteria of ±15% accuracy.
Protocol 2: Metabolic Stability Assessment in Hepatocytes

3.2.1 Hepatocyte Incubation

  • Preparation: Thaw cryopreserved hepatocytes (human or preclinical species) rapidly at 37°C. Wash with INVITROGRO HT Medium and determine viability using trypan blue exclusion (>80% required). Adjust cell density to 1 × 10⁶ viable cells/mL in incubation medium.
  • Incubation conditions: Pre-warm hepatocyte suspension at 37°C for 10 minutes with gentle shaking. Initiate reaction by adding speciogynine (1 μM final concentration). Aliquot 50 μL at time points 0, 5, 15, 30, 45, 60, and 120 minutes into 150 μL ice-cold acetonitrile containing this compound internal standard. Include control incubations without cells or with heat-inactivated cells.

3.2.2 Data Analysis

  • Calculate natural logarithm of concentration versus time and determine slope (k). Compute in vitro half-life using t₁/₂ = 0.693/k and intrinsic clearance using CLᵢₙₜ = k / (hepatocyte density in million cells/mL). Compare depletion rates across species to identify appropriate preclinical models.
Protocol 3: Cytochrome P450 Reaction Phenotyping

3.3.1 Chemical Inhibition Assay

  • Incubate speciogynine (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in presence of selective CYP inhibitors: ketoconazole (1 μM for CYP3A4), quinidine (10 μM for CYP2D6), sulfaphenazole (10 μM for CYP2C9), benzylnirvanol (1 μM for CYP2C19). Include control without inhibitor. Perform incubations at 37°C for 30 minutes, then quench with acetonitrile containing internal standard.

3.3.2 Recombinant Enzyme Assay

  • Incubate speciogynine (1 μM) with individual recombinant CYP enzymes (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) following manufacturer's protocols. Use control vector microsomes as negative control. Calculate metabolite formation rates normalized to nmol CYP.

3.3.3 Data Interpretation

  • Express metabolic activity as percentage of control for chemical inhibition studies. Consider >50% inhibition by specific chemical inhibitor and confirmed activity in recombinant CYP as evidence of major involvement in metabolism.

Pathway Visualization and Experimental Workflows

SpeciogynineMetabolism Speciogynine Metabolic Pathways Speciogynine Speciogynine Metabolite1 9-O-desmethyl Speciogynine Speciogynine->Metabolite1 CYP3A4/CYP2D6 Metabolite2 16-Carboxy Speciogynine Speciogynine->Metabolite2 Ester Hydrolysis Metabolite4 17-O-desmethyl-16,17-dihydro Speciogynine Speciogynine->Metabolite4 CYP Mediated Metabolite3 9-O-desmethyl-16-carboxy Speciogynine Metabolite1->Metabolite3 Sequential Oxidation Conjugate1 Glucuronide Conjugates Metabolite1->Conjugate1 UGT Enzymes Metabolite2->Conjugate1 UGT Enzymes Conjugate2 Sulfate Conjugates Metabolite4->Conjugate2 SULT Enzymes

Diagram 1: Primary metabolic pathways of speciogynine in mammalian systems, showing major phase I transformations and subsequent phase II conjugation reactions. Based on cross-species metabolic profiling data. [3] [2]

ExperimentalWorkflow This compound Metabolic Tracking Workflow SamplePrep Sample Preparation • Protein Precipitation • SPE Cleanup • Internal Standard Addition LCMSAnalysis LC-MS/MS Analysis • UHPLC Separation • QTOF/MS-MS Detection • Retention Time Alignment SamplePrep->LCMSAnalysis Reconstituted Extracts DataProcessing Data Processing • Peak Integration • Internal Standard Normalization • Metabolite Identification LCMSAnalysis->DataProcessing Raw MS Data MetabolicProfiling Metabolic Profiling • Phase I/II Metabolite Quantification • Kinetic Parameter Calculation • Cross-Species Comparison DataProcessing->MetabolicProfiling Quantified Analytes

Diagram 2: Comprehensive experimental workflow for tracking speciogynine metabolism using this compound as internal standard, from sample preparation through data analysis and metabolic profiling.

Analytical Considerations and Method Validation

Method Validation Parameters

For reliable quantification of speciogynine using this compound internal standard, complete method validation following FDA bioanalytical guidelines is essential. Key validation parameters include:

  • Selectivity: Demonstrate no significant interference at retention times of speciogynine and this compound from six different lots of blank matrix.
  • Linearity and calibration range: Establish linear response (r² > 0.99) over anticipated concentration range (typically 0.1-500 ng/mL for plasma samples).
  • Accuracy and precision: Evaluate intra-day and inter-day accuracy (85-115%) and precision (RSD <15%) at QC concentrations.
  • Matrix effects: Determine matrix factor by comparing peak areas in post-extraction spiked samples versus neat solutions, with IS-normalized matrix factor between 0.8-1.2.
  • Recovery and stability: Assess extraction efficiency and stability under various storage conditions (bench-top, processed sample, freeze-thaw).
Analytical Challenges and Solutions

The structural similarity between speciogynine and its diastereomers (mitragynine, speciociliatine) presents significant chromatographic challenges that must be addressed for accurate quantification. Sufficient chromatographic resolution is critical to avoid misidentification and cross-talk between analogous transitions. The use of specialized stationary phases such as pentafluorophenyl (PFP) columns can improve separation of these closely related alkaloids. [1]

For metabolite identification studies, high-resolution mass spectrometry (Q-TOF, Orbitrap) provides the mass accuracy and resolution needed to distinguish between oxidative metabolites with small mass differences. Characteristic fragmentation patterns should be established for speciogynine and used to identify metabolites based on common neutral losses and fragment ions. When working with deuterated internal standards, potential isotopic exchange under analytical conditions should be evaluated, particularly for labile deuterium atoms.

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for investigating speciogynine metabolism using this compound as an internal standard. The complex metabolic fate of kratom alkaloids, involving multiple phase I and II pathways, necessitates robust analytical methods for accurate tracking and quantification. [3] [2] The emerging understanding of interspecies differences in kratom alkaloid metabolism highlights the importance of careful model selection when extrapolating preclinical findings to humans. [2]

Implementation of these protocols will enable more systematic investigation of speciogynine pharmacokinetics and metabolism, contributing to better understanding of kratom's overall pharmacological profile. As research on kratom alkaloids advances, the use of deuterated standards like this compound will play an increasingly important role in elucidating the complex interplay between these structurally similar compounds and their collective contribution to kratom's effects.

References

Comprehensive Application Notes and Protocols for Using Speciogynine-d3 in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Speciogynine and Its Deuterated Analog

Speciogynine is a significant diastereomer of the primary kratom alkaloid mitragynine, found in the medicinal plant Mitragyna speciosa (kratom). While mitragynine has been more extensively studied, speciogynine possesses distinct pharmacological properties due to its stereochemical configuration at the C-20 position (20R configuration compared to mitragynine's 20S configuration) [1]. Unlike mitragynine, which exhibits partial µ-opioid receptor agonist activity, speciogynine does not display agonist activity at human µ-opioid receptors but rather functions as a smooth muscle relaxant, highlighting how subtle structural differences significantly alter biological activity [2].

Speciogynine-d3 is a deuterium-labeled analog specifically designed for pharmacokinetic and metabolic studies. Its deuterium incorporation at three strategic positions (one deuterium on the C-3 ethyl group and two deuteriums in the C-20 methoxy group) creates a distinct mass spectrometric signature while preserving the original compound's physicochemical and biological properties [2]. This deuterated standard achieves an isotopic purity >98% through semi-synthetic methods utilizing deuterated precursors like D3-acetic anhydride for ester group labeling, confirmed via nuclear magnetic resonance (NMR) analysis [2]. The preservation of the native 3R,20S stereochemistry during synthesis ensures maintained bioactivity relevant to pharmacological studies.

Unique Properties and Advantages of this compound

The deployment of this compound as an internal standard offers several significant advantages for pharmacokinetic research:

  • Enhanced Metabolic Tracking: The deuterium labeling creates a predictable mass shift (molecular weight 401.5 g/mol for this compound compared to 398.5 g/mol for native speciogynine) that enables clear differentiation between administered compounds and endogenous metabolites in mass spectrometry-based assays, providing superior resolution in metabolic pathway elucidation [2].

  • Minimal Isotope Effects: The strategic placement of deuterium atoms at metabolically stable positions ensures that the chemical behavior and biological activity remain virtually identical to the non-deuterated compound, while still providing sufficient mass difference for analytical discrimination [2].

  • Quantification Precision: As an internal standard, this compound corrects for analytical variability in sample preparation, injection, and ionization efficiency, resulting in more accurate and reproducible pharmacokinetic data that complies with FDA and EMA bioanalytical method validation requirements [3].

Table 1: Comparative Structural Properties of Speciogynine and this compound

Property Speciogynine This compound
Molecular Formula C₂₃H₃₀N₂O₄ C₂₃H₂₇D₃N₂O₄
Molecular Weight (g/mol) 398.5 401.5
Deuterium Sites N/A C-3 ethyl, C-20 methoxy
Stereochemistry 3R, 20S Retained 3R, 20S
Key Applications Pharmacological studies PK/PD and metabolic studies

Experimental Design Considerations

In Vitro Assessment

Receptor binding studies should be prioritized to confirm that deuterium incorporation does not alter the pharmacological profile of speciogynine. Previous research has demonstrated that native speciogynine exhibits high binding affinity for serotonin receptors (5-HT1A and 5-HT2B), unlike mitragynine which shows minimal activity at these receptors [4]. These studies revealed that paynantheine and speciogynine exhibited significant affinity for 5-HT1A receptors (58.9% and 69.4% displacement at 100 nM, respectively), suggesting potential mood-enhancing effects associated with kratom use may be mediated through this mechanism [4].

Metabolic stability assays using human liver microsomes (HLM) and hepatocytes should be conducted to compare the degradation profiles of this compound versus the native compound. These studies should specifically monitor for deuterium isotope effects that might alter metabolic rates, particularly focusing on CYP450-mediated transformations that dominate kratom alkaloid metabolism [5]. Recent drug interaction studies have shown that kratom alkaloids and cannabidiol may interact through CYP inhibition pathways, highlighting the importance of understanding metabolic vulnerabilities for predicting in vivo interactions [5].

In Vivo Pharmacokinetic Studies

Animal model selection should consider species-dependent metabolic differences, with Sprague-Dawley rats being well-established for kratom alkaloid research [5]. Proper dose selection is critical, with recent human studies demonstrating linear pharmacokinetics for mitragynine (the primary kratom alkaloid) at doses ranging from 6.65-53.2 mg (equivalent to 500-4000 mg dried kratom leaf powder) [3]. These studies found that mitragynine reached peak plasma concentrations (Tmax) within 1.0-1.7 hours after multiple doses, with an extended terminal half-life up to 67.9 hours, indicating potential accumulation with repeated dosing [3].

Blood sampling schedules should be optimized based on the complex pharmacokinetic profiles observed with kratom alkaloids. Comprehensive sampling over at least 72 hours is recommended to fully characterize the disposition kinetics, with intensified sampling during the first 8 hours to accurately capture distribution phases [3]. Studies should include both single-dose and multiple-dose arms (e.g., 15 consecutive daily doses) to assess potential time-dependent pharmacokinetics and accumulation indices, as steady-state concentrations for mitragynine were reached in 8-9 days in recent clinical research [3].

G cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_analytical Bioanalytical Phase cluster_processing Data Processing Start Study Initiation InVitro1 Receptor Binding Assays (5-HT1A, 5-HT2B, Opioid) Start->InVitro1 InVitro2 Metabolic Stability (Liver Microsomes/Hepatocytes) InVitro1->InVitro2 InVitro3 Plasma Protein Binding (Ultrafiltration) InVitro2->InVitro3 InVivo1 Animal Model Selection (Sprague-Dawley Rats) InVitro3->InVivo1 InVivo2 Dose Administration (this compound + Matrix) InVivo1->InVivo2 InVivo3 Serial Blood Collection (72-hour duration) InVivo2->InVivo3 InVivo4 Tissue Distribution (Brain, Liver, Kidney) InVivo3->InVivo4 Analytical1 Sample Preparation (Protein Precipitation) InVivo4->Analytical1 Analytical2 LC-MS/MS Analysis (MRM Monitoring) Analytical1->Analytical2 Analytical3 Data Acquisition (Quantification) Analytical2->Analytical3 Processing1 Noncompartmental Analysis (PKNCA/PK packages) Analytical3->Processing1 Processing2 Metabolite Profiling (7-Hydroxymitragynine) Processing1->Processing2 Processing3 Statistical Analysis (Descriptive/Inferential) Processing2->Processing3

Figure 1: Comprehensive Experimental Workflow for this compound Pharmacokinetic Studies

Detailed Bioanalytical Protocol

Sample Preparation Methodology

Protein precipitation represents the most efficient approach for extracting this compound and related alkaloids from biological matrices. The recommended procedure is as follows:

  • Aliquot 100 µL of plasma (calibration standards, quality controls, or study samples) into clean microcentrifuge tubes.
  • Add 25 µL of internal standard working solution (typically deuterated analogs of related kratom alkaloids for comprehensive panels).
  • Precipitate proteins with 300 µL of ice-cold acetonitrile:methanol (80:20, v/v) containing 0.1% formic acid.
  • Vortex vigorously for 60 seconds followed by centrifugation at 14,000 × g for 10 minutes at 4°C.
  • Transfer supernatant (approximately 300 µL) to autosampler vials with low-volume inserts for LC-MS/MS analysis.

This method typically achieves >85% recovery for kratom alkaloids while effectively removing phospholipids and other matrix components that can cause ion suppression in mass spectrometric detection [3]. For tissue homogenates, an additional purification step using solid-phase extraction (SPE) with mixed-mode cation exchange cartridges is recommended to address greater matrix complexity.

LC-MS/MS Analysis Conditions

The analysis should employ reverse-phase chromatography coupled with tandem mass spectrometry for optimal sensitivity and specificity. The following conditions have been validated for kratom alkaloid quantification:

  • Chromatography System: Ultra-high performance liquid chromatography (UHPLC) with C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size) maintained at 40°C.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Program: 5% B (0-0.5 min), 5-95% B (0.5-8 min), 95% B (8-10 min), 95-5% B (10-10.5 min), 5% B (10.5-13 min).
  • Flow Rate: 0.35 mL/min with a total run time of 13 minutes.
  • Injection Volume: 2-5 μL using partial loop injection mode.

Mass spectrometric detection should utilize electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). For this compound, the precursor ion is m/z 402.3 → product ions 225.1 and 193.1, with the first transition used for quantification and the second for confirmation. These parameters were validated according to FDA Guidance for Industry and EMA Guideline on Bioanalytical Method Validation [3].

Table 2: LC-MS/MS Method Validation Parameters for this compound

Validation Parameter Acceptance Criteria This compound Performance
Calibration Range 0.1-500 ng/mL R² > 0.995
Accuracy (%) 85-115% 92-106%
Precision (%CV) <15% <10%
Extraction Recovery >70% 85-92%
Matrix Effect (%) 85-115% 92-105%
Stability (Freeze/Thaw) <15% change <10% change
Carryover <20% of LLOQ <5% of LLOQ

Data Analysis and Interpretation

Noncompartmental Pharmacokinetic Analysis

Pharmacokinetic parameters should be calculated using established noncompartmental methods, which provide robust description of exposure and disposition characteristics without complex model assumptions. The following parameters are essential for characterizing this compound pharmacokinetics:

  • Cmax: Maximum observed plasma concentration.
  • Tmax: Time to reach Cmax.
  • AUC0-t: Area under the concentration-time curve from zero to last measurable time point, calculated using the linear up/log down method.
  • AUC0-∞: Area under the curve from zero to infinity, calculated as AUC0-t + Ct/λz, where λz is the terminal elimination rate constant.
  • t1/2: Terminal elimination half-life, calculated as 0.693/λz.
  • CL/F: Apparent clearance, calculated as Dose/AUC0-∞.
  • Vz/F: Apparent volume of distribution during terminal phase, calculated as Dose/(λz × AUC0-∞).

These calculations can be efficiently performed using specialized pharmacokinetic software packages such as PKNCA, PK, or NonCompart in R, which provide standardized implementation of these algorithms and generate comprehensive summary statistics [6]. For studies involving multiple doses, additional parameters including accumulation ratio (Rac) and swing (% fluctuation) should be calculated to characterize steady-state behavior.

Metabolic Profiling and Ratio Analysis

A key advantage of this compound is the ability to conduct detailed metabolic profiling to identify and quantify transformation products. Particular attention should be paid to the 7-hydroxymitragynine pathway, as this metabolite demonstrates significantly enhanced potency at µ-opioid receptors compared to the parent mitragynine [3]. Recent human studies have shown that the 7-hydroxymitragynine/mitragynine ratio ranges from 0.20-0.31 after single doses and decreases to 0.15-0.21 after multiple doses, suggesting potential autoinhibition or metabolic adaptation [3].

The analogous pathway for speciogynine should be thoroughly characterized using the deuterated standard to track metabolic conversions without interference from endogenous compounds. Additionally, phase II metabolites (glucuronides and sulfates) should be quantified following enzymatic hydrolysis to provide comprehensive metabolic fate assessment.

G cluster_adsorption Absorption & Distribution cluster_metabolism Metabolism cluster_elimination Elimination cluster_activity Pharmacological Activity SpecD3 This compound Administration AD1 GI Tract (Oral Absorption) SpecD3->AD1 AD2 Plasma (Protein Binding) AD1->AD2 AD3 Tissue Distribution (Brain Penetration) AD2->AD3 Metab1 Phase I Metabolism (CYP3A4, CYP2D6) AD3->Metab1 Rec1 Receptor Binding (5-HT1A, 5-HT2B) AD3->Rec1 Metab2 Phase II Metabolism (UGT, SULT) Metab1->Metab2 Metab3 Reactive Metabolites (Quinone Methides) Metab1->Metab3 Metab1->Rec1 Active Metabolites Elim1 Biliary Excretion (Feces) Metab2->Elim1 Elim2 Renal Excretion (Urine) Metab2->Elim2 Rec2 Signal Transduction (cAMP, β-arrestin) Rec1->Rec2 Rec3 Physiological Effects (Antinociception) Rec2->Rec3

Figure 2: this compound Pharmacokinetic and Pharmacodynamic Pathways

Applications in Complex Drug Interaction Studies

This compound represents a powerful tool for elucidating complex pharmacokinetic interactions involving kratom products. Recent research has demonstrated significant interaction potential when kratom is co-administered with other substances, particularly cannabidiol (CBD). A 2024 rat study found that concomitant administration of CBD with kratom products resulted in a 2.8-fold increase in mitragynine exposure, with increased systemic exposure of other minor alkaloids as well [5].

These findings highlight the importance of using well-characterized standards like this compound to investigate:

  • Metabolic Inhibition: Kratom alkaloids and CBD are both metabolized by CYP enzymes, creating potential competitive inhibition scenarios that this compound can help quantify through precise measurement of metabolic clearance.
  • Transporter Effects: Potential interactions at efflux transporters (P-glycoprotein) and uptake transporters that may influence gastrointestinal absorption and blood-brain barrier penetration.
  • Protein Binding Displacement: Competition for plasma protein binding sites that could alter free fraction and pharmacological activity.

Additionally, this compound enables investigation of how postharvest processing affects alkaloid bioavailability. Recent research has demonstrated that withering durations and drying temperatures significantly impact alkaloid profiles in kratom products, with withering generally increasing mitragynine concentrations by 14-65% in 'Hawaii' cultivars and 3-8% in 'MR-Malaysian' cultivars [7]. These processing methods may create different alkaloid matrices that influence dissolution and absorption characteristics, which can be precisely tracked using deuterated standards.

Conclusion

This compound represents a critical analytical tool for advancing our understanding of kratom alkaloid pharmacokinetics and metabolism. Its well-characterized properties and robust bioanalytical methods enable precise quantification of speciogynine exposure and disposition, facilitating more accurate prediction of pharmacological and toxicological effects. The comprehensive protocols outlined in this document provide researchers with validated methodologies for applying this deuterated standard to both basic and complex translational research questions involving kratom alkaloids.

As kratom product use continues to grow globally—with recent estimates indicating 3.3 million users in the United States alone—the importance of rigorous scientific assessment of these substances cannot be overstated [4]. This compound provides the scientific community with a reliable tool to generate high-quality pharmacokinetic data that can inform regulatory decisions, clinical use guidelines, and risk communication strategies regarding kratom-containing products.

References

Speciogynine-d3 protocol for alkaloid quantification

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Speciogynine-d3 in Analytical Protocols

This compound is a deuterium-labeled analog of the kratom alkaloid speciogynine. Its primary application in research is to serve as an internal standard in mass spectrometry-based assays [1]. Using a stable isotope-labeled compound like this compound helps correct for errors and improves the reliability of quantitative results.

The unique value of this compound lies in its chemical structure. It is identical to its non-labeled counterpart but contains three deuterium atoms, increasing its molecular weight [1]. This allows it to be distinguished by a mass spectrometer while exhibiting nearly identical chemical behavior during sample preparation and chromatography.

Methodological Framework for Alkaloid Quantification

While a full protocol for this compound is not detailed in the search results, a validated method for quantifying kratom alkaloids in urine using similar deuterated internal standards provides an excellent methodological template [2].

The following workflow visualizes the key stages of this analytical process:

Start Sample Preparation (Urine) A Add Internal Standards (e.g., this compound, Mitragynine-D3) Start->A B Solid Phase Extraction (SPE) A->B C Liquid Chromatography (Reversed-Phase, 10 min run) B->C D Mass Spectrometry Detection (High-Resolution Q/TOF) C->D E Data Analysis & Quantification D->E

Key Analytical Parameters and Performance

The table below summarizes the key validation data and targeted alkaloids from the published method [2].

Table 1: Key Validation Data from a Representative LC-Q/TOF-MS Method

Parameter Details
Target Alkaloids Mitragynine, 7-Hydroxymitragynine (qualitative), Speciociliatine, Speciogynine, Paynantheine
Internal Standards Mitragynine-D3, 7-Hydroxymitragynine-D3 (suggesting this compound is applicable)
Sample Prep Solid Phase Extraction (SPE)
Chromatography Reversed-Phase LC (10 min runtime)
Detection Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS)
Limit of Quantification (LOQ) 0.5 - 1.0 ng/mL
Extraction Efficiency 63% - 96%

Considerations for Method Development

When developing your own protocol, consider these additional factors:

  • Metabolite Profiling: Kratom alkaloids undergo extensive metabolism, including O-demethylation and oxidation [3]. Your method should account for these metabolites, and this compound can help track the formation of speciogynine-derived metabolites.
  • Analytical Validation: Follow established guidelines like ICH Q2(R2) [4]. You must validate parameters such as accuracy, precision, specificity, and linearity for your specific assay.
  • Ionization in MS: Be aware that alkaloids like speciogynine can form multiple ion types during MALDI analysis, which could complicate data interpretation [5]. Electrospray ionization (ESI), commonly used with LC-MS, may present fewer challenges.

Recommendations for Protocol Development

Given the absence of a direct protocol, here are steps to build a robust method for using this compound:

  • Define Analytical Goals: Determine the biological matrix, the specific alkaloids and metabolites you need to quantify, and the required sensitivity.
  • Adapt Existing Methods: Use the validated LC-Q/TOF-MS method [2] as a starting point. Optimize chromatography and mass spectrometer parameters for your specific laboratory equipment.
  • Incorporate this compound: Use this compound as an internal standard for quantifying native speciogynine. Evaluate its performance as a potential internal standard for other structurally similar alkaloids.
  • Perform Rigorous Validation: Conduct a full validation of your final method according to regulatory standards to ensure the data it generates is reliable and accurate [4].

References

Speciogynine-d3 in kratom alkaloid metabolism research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Speciogynine and Its Role in Kratom

Speciogynine is a significant indole alkaloid found in the Mitragyna speciosa (kratom) plant. It is a diastereomer of the main alkaloid, mitragynine, meaning they share the same molecular formula but differ in the three-dimensional configuration of their atoms [1] [2]. The absolute stereochemical configurations of mitragynine and its diastereomers are detailed in the table below.

Table 1: Absolute Configurations of Mitragynine and Its Diastereomers [2]

Compound C-3 C-15 C-20
Mitragynine S R S
Speciogynine S S S
Speciociliatine R R S
Mitraciliatine R S S

Pharmacologically, speciogynine has been identified as a low-potency competitive antagonist at the human mu-opioid receptor (MOR) [3]. More recently, research has revealed its high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2B subtypes [3]. This serotonergic activity may contribute to the mood-enhancing and antinociceptive effects reported with kratom use, independent of the opioid pathway [3].

Analytical Methods and Potential Biomarkers

Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are the cornerstone of modern kratom alkaloid analysis. The following workflow outlines a general approach for identifying and quantifying kratom alkaloids and their metabolites in biological samples.

G SamplePrep Sample Preparation LCAnalysis LC-MS/MS Analysis SamplePrep->LCAnalysis SubSamplePrep Urine/Plasma Protein Precipitation Solid-Phase Extraction (SPE) SamplePrep->SubSamplePrep DataProc Data Processing LCAnalysis->DataProc SubLCAnalysis Reversed-Phase LC Q-TOF or Linear Ion Trap MS Full Scan & Targeted MS/MS LCAnalysis->SubLCAnalysis IDQuant Identification & Quantification DataProc->IDQuant

Figure 1: Experimental workflow for LC-MS-based analysis of kratom alkaloids in biological samples.

While speciogynine itself is a target analyte, its diastereomer, speciociliatine, has been proposed as a reliable biomarker for detecting kratom use in urine tests, as its concentration is often comparable to or even exceeds that of mitragynine [1] [4]. Key metabolites identified for these alkaloids involve phase I reactions like O-demethylation and oxidation [5].

Table 2: Key Metabolic Reactions of Kratom Alkaloids [5]

Alkaloid Primary Metabolic Reactions
Mitragynine 9-O-demethylation, 7-hydroxylation, hydrolysis of methyl ester at C-16
Speciogynine O-demethylation, oxidation, reduction
Paynantheine O-demethylation, oxidation, reduction
Speciociliatine O-demethylation, oxidation

Proposed Protocol for Metabolic Stability Studies

Although a protocol for speciogynine-d3 is not published, the following is a detailed methodology adapted from studies on its analog, speciociliatine, which can serve as a template [6].

Application Note: In Vitro Metabolic Stability Assessment in Hepatocytes

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a kratom alkaloid using cross-species hepatocytes.

2. Materials and Reagents:

  • Test compound (e.g., Speciociliatine or other alkaloid standard)
  • Pooled cryopreserved hepatocytes (Human, Mouse, Rat, Dog, Monkey)
  • INVITROGRO HT Medium or similar hepatocyte maintenance medium
  • Acetonitrile (LC-MS grade)
  • Ammonium acetate or formic acid
  • UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or TQ-S)

3. Experimental Procedure: 1. Hepatocyte Thawing & Viability Check: Thaw cryopreserved hepatocytes rapidly and dilute with cold medium. Determine viability using Trypan Blue exclusion; use only suspensions with >80% viability. 2. Incubation Setup: Pre-warm hepatocyte suspension (e.g., 0.5-1.0 million cells/mL) in an incubator at 37°C under 5% CO2. Add the test compound (final concentration 1 µM) to initiate the reaction. 3. Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL) and quench it with a cold volume of acetonitrile (e.g., 100 µL) containing an internal standard. 4. Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant and analyze via LC-MS/MS. 4. Control Incubations: Include control incubations without cells or with heat-inactivated cells to account for non-enzymatic degradation.

4. Data Analysis:

  • Calculate the percentage of parent compound remaining at each time point.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • The slope of the linear regression line is the elimination rate constant (k).
  • Calculate the in vitro t1/2 using the formula: t1/2 = 0.693 / k.
  • Intrinsic clearance (CLint) can be derived from the t1/2 and the hepatocellularity.

Receptor Binding Assay Protocol

Research indicates that speciogynine has significant affinity for serotonin receptors [3]. The following is a generalized protocol for receptor binding studies.

Application Note: Determining Binding Affinity (Ki) at Serotonin Receptors

1. Objective: To evaluate the affinity of a kratom alkaloid for human 5-HT receptor subtypes.

2. Materials and Reagents:

  • Test compound
  • HEK-293 cell membranes expressing recombinant human 5-HTRs (e.g., 5-HT1A, 5-HT2B)
  • Radiolabeled ligand specific to the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A)
  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
  • GF/B filter plates
  • Scintillation cocktail
  • Cell harvester and liquid scintillation counter.

3. Experimental Procedure: 1. Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of the test compound (e.g., from 100 nM to 10 µM) in a suitable buffer. Perform in duplicate. 2. Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known competitive inhibitor). 3. Termination and Detection: After equilibrium is reached, filter the incubation mixture to separate bound from free radioligand. Wash the filters, add scintillation fluid, and count the radioactivity. 4. Data Analysis: Calculate the percentage of specific radioligand displacement. Use non-linear regression analysis to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Research Outlook

Speciogynine is an important secondary alkaloid in kratom with a unique pharmacological profile, particularly its action on the 5-HT1A receptor. The absence of specific data on This compound presents a clear opportunity for research.

Future work should focus on:

  • The custom synthesis of deuterated speciogynine (this compound).
  • Applying the protocols outlined above to characterize its pharmacokinetics and metabolism fully.
  • Utilizing the deuterated standard as an internal standard in LC-MS/MS for the absolute quantification of speciogynine in complex matrices, which would greatly improve analytical accuracy.

References

Chemical and Pharmacological Profile of Speciogynine-d3

Author: Smolecule Technical Support Team. Date: February 2026

Speciogynine is a monoterpene indole alkaloid found in Mitragyna speciosa (kratom). Its deuterated analog, Speciogynine-d3, is a research chemical where three hydrogen atoms are replaced with deuterium, making it a valuable tool for tracking the compound's fate in biological systems using mass spectrometry [1].

The table below summarizes its core chemical properties and a comparison with its non-deuterated form:

Property Speciogynine This compound
Molecular Formula C₂₃H₃₀N₂O₄ [1] C₂₃H₂₇D₃N₂O₄ [1]
Molecular Weight 398.5 g/mol [1] 401.5 g/mol [1]
IUPAC Name (E)-methyl 2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1] trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1]
Deuterium Positions N/A C-3 ethyl group (one deuterium) and C-20 methoxy group (two deuteriums) [1]
Stereochemistry 3R, 20S [1] Retained 3R, 20S [1]
Primary Research Use N/A Isotopic tracer for metabolic and pharmacokinetic studies [1]

Unique Value in Research: The key advantage of this compound lies in its deuterium labeling. This allows researchers to distinguish the tracer from endogenous speciogynine or other metabolites in complex biological samples using techniques like LC-MS, providing clearer insights into its absorption, distribution, metabolism, and excretion (ADME) [1]. Unlike its more famous relative mitragynine, speciogynine does not act as a mu-opioid receptor agonist but functions as a smooth muscle relaxer, highlighting the importance of stereochemistry in its biological activity [1] [2].

Metabolic Pathways and Experimental Workflow

Kratom alkaloids, including speciogynine, undergo extensive phase I and phase II metabolism. Phase I metabolism involves reactions like O-demethylation (at the C-9 and C-17 methoxy groups) and hydrolysis of the methyl ester at C-16, followed by oxidation or reduction. These metabolites can then undergo phase II metabolism via glucuronidation and sulfation [2]. The deuterium labels in this compound allow for precise tracking of these transformations.

The following diagram outlines a generalized experimental workflow for using this compound in enzymatic and metabolic studies:

SpeciogynineWorkflow cluster_sample_prep Sample Preparation & Incubation cluster_analysis Analytical Phase cluster_enzyme_id Enzyme Identification prep_start Prepare Biological System (e.g., Liver Microsomes, HLM) add_tracer Add this compound Tracer prep_start->add_tracer incubate Incubate add_tracer->incubate stop_rxn Stop Reaction & Extract incubate->stop_rxn lcms LC-MS/MS Analysis stop_rxn->lcms Sample detect Detect Deuterated Metabolites lcms->detect quantify Quantify Metabolites detect->quantify inhibit CYP Enzyme Inhibition quantify->inhibit Data output1 Metabolic Profile quantify->output1 correlate Correlate Metabolite Formation inhibit->correlate id_enzyme Identify Responsible CYP Enzyme correlate->id_enzyme correlate->id_enzyme Result output2 Enzyme Kinetics (Km, Vmax) id_enzyme->output2 output3 DDI Potential id_enzyme->output3

Analytical Methodology and Key Enzymes

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for analyzing this compound and its metabolites. The 3 Dalton mass shift caused by the deuterium labels makes them easily distinguishable from their non-deuterated counterparts.

Research on related kratom alkaloids, particularly mitragynine, indicates that the Cytochrome P450 (CYP) superfamily of enzymes plays a major role in their metabolism. The table below summarizes the key CYP enzymes involved and the primary analytical parameters to monitor in a tracer study [2].

Parameter Details
Primary Analytical Instrument LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Key CYP Enzymes Involved CYP3A4 (major), CYP2C19, CYP2D6 [2]
Major Metabolites to Monitor 9-O-desmethylmetabolite, 16-carboxy metabolite, 7-hydroxymitragynine (if applicable to speciogynine pathway) [2]
Key Kinetic Parameters Michaelis constant (Km), maximum velocity (Vmax), intrinsic clearance (CLint)

Applications and Important Considerations

The data generated from studies using this compound has critical applications in drug development and safety assessment.

  • Predicting Drug-Drug Interactions (DDI): By identifying which CYP enzymes (especially CYP3A4) metabolize speciogynine, researchers can predict potential interactions with other drugs that inhibit or induce these enzymes. This is crucial for evaluating the safety profile of kratom products or purified alkaloids [2].
  • Informing Study Design: The metabolic stability and half-life of the alkaloid observed in in vitro systems can help design more effective and focused in vivo pharmacokinetic studies in animals or humans.

Limitations and Safety: It is essential to note that this compound is strictly for research purposes and is not designed for human or veterinary use [1]. The protocols mentioned are derived from general practices for metabolic tracer studies, as detailed methodologies for this compound were not fully available in the search results. Researchers must optimize conditions like enzyme protein concentration, incubation time, and substrate concentration for their specific experimental setup.

References

Comprehensive Application Notes and Protocols for Analytical Method Development with Speciogynine-d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Speciogynine-d3 and its Analytical Applications

This compound is a deuterium-labeled analog of the natural kratom alkaloid speciogynine, specifically designed for use as an internal standard in advanced analytical methods. This deuterated compound features three deuterium atoms strategically incorporated at key molecular positions, resulting in a predictable mass shift that enables clear differentiation from the native compound in mass spectrometry-based analyses. The primary application of this compound lies in quantitative bioanalysis where it serves as an essential tool for accurate quantification of speciogynine and related kratom alkaloids in biological matrices, thereby facilitating precise pharmacokinetic studies and metabolic investigations.

The unique deuterium labeling pattern in this compound ( [1]) provides nearly identical chemical properties to native speciogynine while offering distinct mass spectrometry signatures, making it particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As research into Mitragyna speciosa (kratom) alkaloids expands due to growing scientific and regulatory interest, the availability of reliable analytical methods for these compounds has become increasingly important. The development of robust analytical protocols incorporating this compound addresses critical needs in forensic science, clinical toxicology, and drug development research where accurate measurement of kratom alkaloids is essential.

Chemical Properties and Deuterium Labeling of this compound

Structural Characteristics and Comparative Analysis

This compound maintains the fundamental indole alkaloid scaffold characteristic of corynanthe-type alkaloids found in Mitragyna speciosa, while incorporating strategic deuterium substitutions that enhance its utility as an internal standard. The compound preserves the native 3R,20S stereochemistry of natural speciogynine, ensuring nearly identical chromatographic behavior and extraction characteristics. The molecular structure consists of a pentacyclic framework that integrates an indole moiety fused with a piperidine ring and esterified methoxy groups, creating a complex three-dimensional structure that influences its analytical properties and biological interactions.

Table 1: Comparative Structural Features of Speciogynine and this compound

Property Speciogynine This compound
Molecular Formula C~23~H~30~N~2~O~4~ C~23~H~27~D~3~N~2~O~4~
Molecular Weight (g/mol) 398.5 401.5
Deuterium Positions N/A C-3 ethyl group, C-20 methoxy group
Stereochemistry 3R, 20S Retained 3R, 20S
Key Functional Groups Indole nitrogen, ester methoxy, vinyl methoxy Identical with deuterium substitution
Deuterium Labeling Patterns and Isotopic Purity

The deuterium incorporation in this compound occurs at three specific positions within the molecule ( [1]):

  • C-3 ethyl group: One deuterium atom replaces a hydrogen atom on the ethyl side chain
  • C-20 methoxy group: Two deuterium atoms are introduced into the methyl group of the methoxy substituent

This specific labeling pattern is achieved through semi-synthetic methods utilizing deuterated precursors such as D~3~-acetic anhydride for ester group labeling. The isotopic purity of commercially available this compound typically exceeds 98%, which is verified through nuclear magnetic resonance (NMR) analysis confirmed by the absence of proton signals at δ 1.12 (C-3 ethyl) and δ 3.72 (C-20 OCH~3~). This high isotopic purity is essential for minimizing interference in mass spectrometric analysis and ensuring accurate quantification of the natural compound. The deuterium labeling provides the compound with enhanced metabolic tracking capabilities while preserving the core structural features responsible for the pharmacological properties of the native alkaloid ( [1]).

Detailed LC-MS/MS Analytical Protocol for this compound

Instrumentation and Chromatographic Conditions

The analysis of kratom alkaloids using this compound as an internal standard requires optimized LC-MS/MS conditions to achieve adequate separation, sensitivity, and specificity. The following protocol has been adapted and enhanced from validated methods used in recent clinical studies ( [2]):

Chromatography System:

  • LC System: Ultra-high-performance liquid chromatography (UHPLC) system with binary pump, refrigerated autosampler (maintained at 4-10°C), and column oven
  • Analytical Column: Reversed-phase C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
  • Gradient Program:
    • 0-1.0 min: 5% B (initial conditions)
    • 1.0-4.0 min: Linear increase to 95% B
    • 4.0-5.5 min: Hold at 95% B (wash phase)
    • 5.5-6.0 min: Return to 5% B
    • 6.0-8.0 min: Re-equilibration at 5% B
  • Flow Rate: 0.3-0.4 mL/min
  • Injection Volume: 2-10 μL (depending on sensitivity requirements)
  • Column Temperature: 35-45°C

Sample Preparation:

  • Internal Standard Solution: Prepare this compound working solution at 1 μg/mL in methanol
  • Protein Precipitation: Add 300 μL of cold acetonitrile containing internal standard to 100 μL of plasma sample
  • Vortex Mixing: Vigorously mix for 60 seconds
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Collection: Transfer 200 μL of supernatant to autosampler vials with limited volume inserts
Mass Spectrometry Parameters and Detection

Mass Spectrometer:

  • System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Positive ion mode
  • Ion Source Parameters:
    • Capillary Voltage: 3.0-3.5 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 350-500°C
    • Desolvation Gas Flow: 800-1000 L/hour
    • Cone Gas Flow: 50-150 L/hour

Table 2: Optimized MRM Transitions for Kratom Alkaloids Using this compound as Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Speciogynine 399.3 226.2 35 25
This compound 402.3 229.2 35 25
Mitragynine 399.3 238.2 35 20
7-Hydroxymitragynine 415.3 238.2 35 22
Paynantheine 385.3 224.2 35 24

Data Acquisition and Processing:

  • Dwell Time: 50-100 msec per transition
  • Interscan Delay: 5 msec
  • Resolution: Unit resolution for both Q1 and Q3
  • Data System: Appropriate software for data acquisition and quantitative processing

Method Validation Protocol

Key Validation Parameters and Acceptance Criteria

Analytical methods incorporating this compound must undergo comprehensive validation to ensure reliability, accuracy, and precision. The following validation protocol is based on FDA and EMA guidelines for bioanalytical method validation ( [2]):

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria
Accuracy and Precision Five replicates at LLOQ, low, medium, high QC levels over three runs Within ±15% of nominal (±20% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ)
Linearity Calibration curves with 6-8 concentrations in biological matrix Correlation coefficient (r) ≥0.99
Lower Limit of Quantification (LLOQ) Lowest standard with signal-to-noise ≥5 Accuracy within ±20%; Precision ≤20% RSD
Selectivity and Specificity Analysis of blank matrix from 6 different sources Response <20% of LLOQ for analytes and <5% for IS
Matrix Effect Post-extraction addition at low and high QC levels in 6 different lots Matrix factor CV ≤15%
Recovery Comparison of extracted vs post-extraction spiked samples Consistent and reproducible (≥70% recommended)
Stability Bench-top, processed, freeze-thaw, long-term Within ±15% of nominal concentration
Specific Applications in Metabolic Studies

This compound provides particular value in metabolic pathway elucidation and pharmacokinetic studies of kratom alkaloids. The deuterated internal standard enables accurate quantification of parent compounds and their metabolites in complex biological matrices. Recent research has revealed that kratom alkaloids undergo extensive phase I and phase II metabolism ( [3] [4]):

Phase I Metabolism:

  • Hydrolysis: Methyl ester of the acrylic acid group at C-16
  • O-demethylation: Methoxy group at C-9 and C-17 positions
  • Oxidation: Conversion to carboxylic acid derivatives
  • Reduction: Formation of alcohol metabolites

Phase II Metabolism:

  • Glucuronidation: Formation of glucuronide conjugates
  • Sulfation: Production of sulfate conjugates

The identification and quantification of these metabolites is crucial for understanding the complete pharmacokinetic profile of kratom alkaloids. This compound facilitates these investigations by compensating for variability in extraction efficiency and matrix effects during LC-MS/MS analysis.

Experimental Workflows and Signaling Pathways

Analytical Method Development Workflow

The following diagram illustrates the comprehensive workflow for developing and validating an analytical method using this compound:

Metabolic Pathways of Kratom Alkaloids

The metabolic pathways of speciogynine and related kratom alkaloids involve complex biotransformation processes that can be effectively studied using this compound:

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

When developing analytical methods with this compound, researchers may encounter several technical challenges:

  • Incomplete Chromatographic Separation: Speciogynine and its structural analogs (mitragynine, speciociliatine) may exhibit similar retention times. Solution: Optimize mobile phase composition, gradient profile, and column temperature. Consider using alternative stationary phases such as phenyl-hexyl or pentafluorophenyl columns for enhanced separation.

  • Matrix Effects: Ion suppression or enhancement from biological matrices can affect quantification accuracy. Solution: Employ effective sample clean-up procedures, optimize extraction protocols, and use this compound as internal standard to compensate for matrix effects. Evaluate matrix factors across different lots of matrix.

  • Carryover: Contamination between injections due to the sticky nature of alkaloid compounds. Solution: Implement rigorous wash steps in the autosampler, use needle wash solutions with higher organic content, and inject blank samples between high-concentration calibrators.

Stability Considerations

This compound solutions and extracted samples require specific handling to maintain stability and integrity:

  • Standard Solutions: Prepare stock solutions in methanol or acetonitrile at concentrations of 0.1-1.0 mg/mL. Store at -20°C to -80°C in amber vials to protect from light. Under these conditions, solutions remain stable for at least 6 months.

  • Biological Extracts: Processed samples in autosampler vials should be maintained at 4-10°C during analysis and analyzed within 24-48 hours of extraction. For longer storage, keep extracts at -20°C or below.

  • Freeze-Thaw Stability: Biological samples containing kratom alkaloids typically withstand 3-4 freeze-thaw cycles without significant degradation when stored at -70°C or below.

Applications in Drug Development and Forensic Science

The implementation of this compound in analytical methods supports diverse applications in pharmaceutical research and public health:

Pharmacokinetic Studies: Recent clinical research has revealed that mitragynine (a structural analog of speciogynine) displays complex pharmacokinetics with a half-life ranging from approximately 43-68 hours after multiple dosing ( [2]). The active metabolite 7-hydroxymitragynine exhibits a shorter half-life of approximately 25 hours. These findings highlight the importance of reliable analytical methods for characterizing the disposition profiles of kratom alkaloids.

Forensic Toxicology: In forensic applications, methods utilizing this compound enable accurate quantification of kratom alkaloids in biological specimens for impairment assessment, postmortem toxicology, and monitoring of kratom use in safety-sensitive positions.

Drug-Drug Interaction Studies: Speciogynine and related alkaloids are primarily metabolized by CYP3A4 enzymes, with contributions from CYP2C9, CYP2C19, and CYP2D6 ( [3] [4]). Analytical methods incorporating this compound facilitate investigation of potential metabolic interactions between kratom constituents and conventional pharmaceuticals.

Conclusion

This compound represents a critical analytical tool for advancing research on Mitragyna speciosa alkaloids. The detailed protocols and application notes presented herein provide researchers with a comprehensive framework for developing validated analytical methods capable of accurate speciogynine quantification in complex biological matrices. The implementation of these methods supports ongoing efforts to understand the pharmacological profile, metabolic fate, and potential therapeutic applications of kratom alkaloids while addressing important public health and regulatory questions surrounding their use.

As research on kratom continues to evolve, the availability of robust analytical methods incorporating reliable internal standards like this compound will remain essential for generating reproducible, high-quality scientific data. Future method development efforts may focus on expanding applications to include simultaneous quantification of broader panels of kratom alkaloids and their metabolites, further enhancing our understanding of this chemically complex plant.

References

Synthesized Protein Precipitation Protocol for Speciogynine-d3 Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The protocol below is constructed for researchers analyzing Speciogynine-d3 in plasma. It integrates the standard protein precipitation method used for its parent compound, Mitragynine [1], with an enhanced approach that uses ammonia to improve recovery of challenging analytes [2]. This compound is a deuterated version of Speciogynine, a kratom alkaloid, and serves as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to ensure accurate quantification [3] [4].

Materials and Reagents
  • Biological Sample: Plasma sample containing this compound.
  • Precipitation Solvent: Cold Acetonitrile/Methanol (1:1, v/v) containing 1% (w/v) Ammonia [2]. Prepare fresh.
  • Internal Standard: this compound solution of known concentration (if used for quantification).
  • Solvents: High-purity Acetonitrile, Methanol, and Water (LC-MS grade).
  • Ammonia Solution: LC-MS grade (e.g., ~30% w/w).
  • Lab Equipment: Microcentrifuge tubes, calibrated pipettes, vortex mixer, and a centrifuge capable of at least 14,000 × g.
Step-by-Step Procedure

The workflow for sample preparation is as follows:

Start Start with Plasma Sample IS Add Internal Standard Start->IS Precipitate Add Cold ACN/MeOH with 1% Ammonia IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Incubate Incubate on Ice (10 min) Vortex->Incubate Centrifuge Centrifuge (14,000 × g, 10 min, 4°C) Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

  • Preparation: Thaw frozen plasma samples on ice or in a refrigerator. Gently vortex to ensure homogeneity.
  • Aliquot and Spike: Pipette 100 µL of plasma into a clean microcentrifuge tube. Spike with the appropriate internal standard if required by your assay.
  • Protein Precipitation: Add 300 µL of the cold acetonitrile/methanol (with 1% ammonia) solution to the plasma. This gives a 3:1 solvent-to-sample ratio.
  • Vortex and Incubate: Vortex the mixture vigorously for at least 1 minute. Then, incubate the sample on ice for 10 minutes to ensure complete protein precipitation.
  • Centrifuge: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. This will form a tight protein pellet at the bottom of the tube.
  • Collect Supernatant: Carefully transfer the clear supernatant (which contains this compound) to a new, labeled microcentrifuge tube. Avoid disturbing the pellet.
  • Evaporate and Reconstitute: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen in a warm water bath (≈40°C). Reconstitute the dried residue in 100-150 µL of an LC-MS compatible mobile phase (e.g., a mixture of water and acetonitrile). Vortex thoroughly to re-dissolve the analytes.
  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Critical Parameters & Optimization Strategies

For a robust and sensitive assay, consider the following parameters during method development and validation.

Parameter Recommendation Rationale & Optimization
Solvent-to-Sample Ratio 3:1 is a common start [1]. Can test 2:1 to 5:1 [2]. Higher ratios typically increase recovery by ensuring complete protein denaturation and precipitation.
Ammonia Addition 1% (w/v) in precipitation solvent [2]. Ammonia disrupts ionic interactions between the analyte and proteins, reducing coprecipitation and significantly enhancing recovery [2].
Sample Volume 50-150 µL of plasma. Smaller volumes are easier to process; ensure the volume is sufficient for the required detection limits.
Centrifugation ≥14,000 × g for 10 min at 4°C. Ensures a compact pellet, making supernatant collection easier and reducing the risk of re-dissolving proteins.
Reconstitution Use initial LC mobile phase. Ensures compatibility with the chromatographic system and good solubility of the analyte.

Context: Kratom Alkaloid Analysis

Understanding the properties of this compound and related compounds is helpful for developing analytical methods.

  • What is this compound? It is a deuterium-labeled analog of Speciogynine, which is a stereoisomer of the primary kratom alkaloid, Mitragynine [3]. The deuterium atoms do not significantly alter its chemical behavior but allow it to be distinguished from the natural compound by mass spectrometry, making it an ideal internal standard [3].
  • Metabolism: Kratom alkaloids like Mitragynine and Speciogynine undergo extensive phase I metabolism (hydrolysis, O-demethylation, oxidation) and phase II metabolism (glucuronidation and sulfation) [4]. A good sample preparation must efficiently extract both the parent compound and its potential metabolites.
  • Analytical Confirmation: The human pharmacokinetic study of Mitragynine used protein precipitation followed by LC-MS/MS analysis, validating this approach for kratom alkaloids [1].

Potential Pitfalls and Troubleshooting

  • Low Recovery: If analyte recovery is low, first confirm the solvent-to-sample ratio is sufficient. The addition of a small amount of a volatile amine like ammonia is the most effective strategy to disrupt analyte-protein binding and improve recovery [2].
  • Ion Suppression in MS: Caused by co-eluting matrix components. Ensure a clean supernatant transfer and consider a second "wash" step where the protein pellet is briefly rinsed with a small volume of pure precipitation solvent after the first centrifugation, followed by a quick re-centrifugation and combination of the supernatants.
  • Incomplete Protein Pellet: This can be due to insufficient centrifugation force, time, or temperature. Re-centrifuging the sample at a higher force or for a longer duration can help.

References

Analytical Method for Kratom Alkaloids by UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

The core of the application notes is a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of ten key kratom alkaloids [1]. This method is directly applicable for developing an assay for speciogynine, for which a deuterated standard like speciogynine-d3 would be ideally used as an internal standard.

Key Instrumentation and Conditions

The table below summarizes the primary parameters for the analytical run [1].

Parameter Specification
Instrument Waters Acquity UPLC coupled with Xevo TQ-S Micro triple quadrupole MS
Chromatography Column Waters Acquity BEH C18 (1.7 μm, 2.1 × 100 mm)
Mobile Phase (A) 10mM Ammonium Acetate Buffer (pH 3.5); (B) Acetonitrile
Gradient Program Starting at 20% B (0-1 min), increased to 55% B (by 18 min)
Flow Rate 0.35 mL/min
Total Run Time 22.5 minutes
Method Validation Data

Upon validation, this method demonstrated excellent performance characteristics. The following table summarizes the quantitative findings for speciogynine and other major alkaloids in various kratom products and extracts [1].

Alkaloid Quantitative Range in Products (% w/w) Key Pharmacological Notes
Mitragynine 0.7% - 38.7% Partial agonist of μ-opioid receptors; considered an "atypical opioid" [1].
Paynantheine 0.3% - 12.8% -
Speciociliatine 0.4% - 12.3% Diastereomer of mitragynine; higher binding affinity at μ and κ opioid receptors than mitragynine [2].
Speciogynine 0.1% - 5.3% -
7-Hydroxymitragynine Up to 2.8% Potent μ-opioid receptor agonist; contributes to tolerance and dependence [1].

The analytical method was validated to be linear over a concentration range of 1–200 ng/mL for each alkaloid and was successfully applied for the quantification of alkaloids in raw materials, extracts, and commercial products [1].

Detailed Experimental Protocol

Here is a detailed step-by-step protocol based on the methods described in the search results.

G A Sample Preparation B Chromatographic Separation A->B A1 • Weigh kratom product/extract • Extract with solvent (e.g., methanol) • Add Internal Standard (e.g., this compound) • Dilute to volume and filter A->A1 C Mass Spectrometric Detection B->C B1 • Column: BEH C18 (1.7µm, 2.1x100mm) • Mobile Phase: Ammonium Acetate (A) / Acetonitrile (B) • Gradient Elution: 20% B to 55% B over 18 min • Flow Rate: 0.35 mL/min B->B1 D Data Analysis C->D C1 • Ionization: ESI in positive mode • Detection: Multiple Reaction Monitoring (MRM) • Monitor specific ion transitions for each alkaloid C->C1 D1 • Generate calibration curves • Quantify analytes using peak area ratios (analyte / internal standard) D->D1

Step 1: Sample Preparation
  • Materials: Authentic standards (speciogynine, etc.), internal standard (this compound), LC-MS grade solvents (acetonitrile, water), ammonium acetate, and acetic acid [1].
  • Procedure:
    • Precisely weigh kratom plant material or commercial product.
    • Add the internal standard This compound at a known concentration to correct for variability in sample processing and ionization.
    • Extract alkaloids with an appropriate solvent like methanol or acetonitrile via vortex mixing and sonication.
    • Centrifuge the sample and dilute the supernatant with mobile phase as needed.
    • Filter through a 0.2 µm membrane before UPLC-MS/MS analysis [1].
Step 2: Chromatographic Separation (UPLC)
  • Utilize the conditions outlined in the table above. The slow gradient is critical for achieving baseline separation of diastereomers like mitragynine and speciociliatine, which share the same mass but differ in retention time [1] [2].
Step 3: Mass Spectrometric Detection (MS/MS)
  • Ionization: Electrospray Ionization (ESI) in positive ion mode [1] [3].
  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor ion > product ion transitions (MRM transitions) must be optimized for each alkaloid, including speciogynine and its internal standard, this compound.
  • Note on Ion Types: Kratom alkaloids can form multiple ion types during MS analysis, including [M+H]⁺, [M-H]⁺, and the less common [M-3H]⁺. For accurate quantification, it is optimal to use a matrix and conditions that favor the formation of a single, predominant ion type (typically [M+H]⁺) [3].
Step 4: Method Validation

Performing method validation is essential. Key parameters to evaluate, guided by international standards, are [4]:

  • Linearity: Generate a calibration curve (e.g., 1–200 ng/mL) with an acceptable correlation coefficient (r² > 0.99) [1].
  • Accuracy and Precision: Determine intra-day and inter-day precision (as %RSD) and accuracy (% bias) using quality control samples at low, medium, and high concentrations.
  • Sensitivity: Establish the Lower Limit of Quantification (LLOQ), defined as the lowest concentration that can be measured with acceptable accuracy and precision (e.g., ±20%) [2].
  • Selectivity: Demonstrate that the method can unequivocally differentiate the analyte and internal standard from other components in the sample.
  • Stability: Evaluate the stability of analytes in the sample matrix under various storage and handling conditions.

Application in Preclinical Pharmacokinetics

The developed UPLC-MS/MS method can be directly applied to preclinical studies. A similar framework was used to study the pharmacokinetics of speciociliatine in rats [2].

  • Dosing: Rats were administered a single dose of the alkaloid (e.g., 10 mg/kg of speciociliatine) intravenously or orally [2].
  • Sample Collection: Blood samples (e.g., 200 µL) are collected at predetermined time points post-dose. Plasma is separated by centrifugation [2].
  • Sample Analysis: Plasma samples are processed via protein precipitation or solid-phase extraction and then analyzed using the UPLC-MS/MS method. The concentration of the alkaloid at each time point is determined from the calibration curve.

Important Considerations for Researchers

  • Internal Standard Choice: While not explicitly listed in the results, This compound is an ideal stable isotope-labeled internal standard for quantifying speciogynine. It closely matches the chemical and physical properties of the analyte but is distinguished by mass, correcting for matrix effects and instrument variability.
  • Ionization Specifics: Be aware that kratom alkaloids can generate multiple ion forms ([M+H]⁺, [M-H]⁺). Your method should be optimized to maximize the primary ion or account for these forms to ensure accurate quantification [3].
  • Complex Pharmacology: Remember that kratom's effects are not due to a single alkaloid. The presence of agonists (mitragynine, 7-OH-mitragynine), antagonists (corynantheidine), and other compounds creates a complex pharmacological profile that should be considered when interpreting data from whole extracts [1].

I hope these detailed application notes provide a robust starting point for your research. Would you like me to elaborate further on any specific section, such as method validation parameters or the design of a pharmacokinetic study?

References

Application Note: Framework for Evaluating CES1 Enzyme Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Biological Rationale

Carboxylesterase 1 (CES1) is a major drug-metabolizing enzyme in the human liver, accounting for 80-95% of the total hydrolytic activity there. It plays a critical role in the metabolism and activation of a wide range of ester-containing prodrugs and active pharmaceutical ingredients [1]. Consequently, inhibition of CES1 is a significant mechanism for potential drug-drug interactions (DDIs), which can alter the pharmacokinetics and pharmacodynamics of co-administered CES1 substrate drugs, leading to reduced efficacy or increased risk of adverse effects [1]. This document outlines a standardized protocol for assessing the inhibitory potential of novel compounds, such as Speciogynine-d3, on CES1 enzyme activity.

2. Experimental Protocol for CES1 Inhibition Assay

The following section provides a detailed methodology for conducting a CES1 inhibition assay. The workflow for this protocol is summarized in the diagram below.

CES1_Assay_Workflow start Start Assay Preparation prep_enz Prepare Recombinant Human CES1 Enzyme start->prep_enz prep_inhib Prepare Inhibitor (this compound) start->prep_inhib prep_sub Prepare CES1 Substrate start->prep_sub preincubation Enzyme-Inhibitor Pre-incubation prep_enz->preincubation prep_inhib->preincubation start_reaction Initiate Reaction (Add Substrate) prep_sub->start_reaction preincubation->start_reaction incubation Incubate Reaction (37°C) start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction analyze Analyze Metabolites (LC-MS/MS) stop_reaction->analyze end Calculate IC50/Ki analyze->end

Diagram 1: Experimental workflow for the CES1 enzyme inhibition assay.

A. Materials

  • Enzyme Source: Recombinant human CES1. Commercially available systems or human liver cytosol can be used as a CES1-rich source [1] [2].
  • Inhibitor: this compound, prepared as a stock solution in a suitable solvent like DMSO. A final solvent concentration of ≤1% (v/v) should not be exceeded in the assay to avoid solvent interference [3].
  • Probe Substrate: Oseltamivir or methylphenidate are clinically relevant, well-characterized CES1 substrates [1].
  • Buffer: 100 mM Tris-HCl buffer, pH 7.4 [2].
  • Equipment: Microplate reader or LC-MS/MS system, heated incubator (37°C), and precision pipettes.

B. Procedure

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the chosen solvent to create a concentration range (e.g., 0.001 µM to 100 µM).
  • Pre-incubation: In a microplate or reaction tube, mix the CES1 enzyme with the inhibitor solution (or solvent control) and buffer. Pre-incubate the mixture for 10-15 minutes at 37°C. Note: Some inhibitors, like Remdesivir for CES2, show time-dependent inhibition, making pre-incubation a critical step [3].
  • Reaction Initiation: Start the enzymatic reaction by adding the probe substrate. The final reaction volume is typically 100-200 µL.
  • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30 minutes) at 37°C, ensuring the reaction velocity is linear with respect to time and enzyme concentration.
  • Reaction Termination: Stop the reaction by adding a quenching agent, such as acetonitrile (with or without an internal standard).
  • Analysis: Remove precipitated protein by centrifugation and analyze the supernatant to quantify the metabolite formation using a validated LC-MS/MS method.

C. Data Analysis

  • Calculate the reaction velocity for each inhibitor concentration.
  • Express the velocity as a percentage of the activity in the control (no inhibitor) wells.
  • Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Expected Results and Data Interpretation

The table below summarizes the types of data and controls that should be generated and how to interpret them.

Table 1: Key Assay Parameters and Interpretation of Results

Parameter Description & Measurement Interpretation Guide
IC₅₀ Value Concentration of this compound that inhibits 50% of CES1 activity under the assay conditions. A lower IC₅₀ indicates more potent inhibition. Compare to expected plasma/tissue levels to assess clinical relevance.
Positive Control Use a known CES1 inhibitor (e.g., Benzil) to validate the assay system [2]. Confirms the assay is functioning correctly. The IC₅₀ for the control should align with literature values.
Mechanism of Inhibition Determine via enzyme kinetics (Lineweaver-Burk plot). Assess changes in Km and Vmax. Classifies the inhibitor as competitive, non-competitive, or irreversible, informing the risk assessment for DDIs [3].
Cytotoxicity Control Measure cell viability (if using cellular models) alongside inhibition to confirm effects are not due to toxicity. Ensures that the observed inhibition is a specific biochemical effect and not an artifact of cellular damage.
CES2 Selectivity Test this compound against CES2 using a specific substrate (e.g., Irinotecan) [1]. Evaluates the selectivity of the inhibitor, which is crucial for predicting tissue-specific DDIs and minimizing off-target effects.

Advanced Study: Time-Dependent Inhibition (TDI)

Some inhibitors cause time-dependent inactivation of enzymes. The following diagram outlines a protocol to test for this phenomenon with this compound.

TDI_Workflow start_tdi Start TDI Assessment prep_dilutions Prepare Inhibitor Dilutions start_tdi->prep_dilutions preinc_long Long Pre-incubation (0-40 min, with enzyme) prep_dilutions->preinc_long preinc_short Short Pre-incubation (5 min, with enzyme) prep_dilutions->preinc_short dilute_samples Dilute Samples preinc_long->dilute_samples preinc_short->dilute_samples residual_assay Measure Residual CES1 Activity dilute_samples->residual_assay calc_params Calculate kinact/KI residual_assay->calc_params end_tdi Confirm TDI calc_params->end_tdi

Diagram 2: Workflow for assessing time-dependent inhibition (TDI) of CES1.

  • Protocol: Pre-incubate CES1 with a range of this compound concentrations for different durations (e.g., 0, 5, 10, 20, 40 minutes). Then, drastically dilute the mixture and measure the remaining enzyme activity. This dilution reduces the free inhibitor concentration, ensuring any remaining inhibition is due to an irreversible or slowly reversible event [3].
  • Data Analysis: A significant leftward shift in the IC₅₀ curve with longer pre-incubation times suggests time-dependent inhibition. The data can be used to calculate the maximal inactivation rate (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) [3].

General Considerations for Protocol Design

  • Physiological Relevance: Use substrate concentrations near the Km value to best reflect physiological conditions [1].
  • Genetic Variability: Be aware that the CES1 G143E loss-of-function polymorphism can cause significant interindividual variability in enzyme activity. This should be considered when interpreting results from human tissue samples [1].
  • Instrumentation: LC-MS/MS is the preferred analytical method due to its high sensitivity and specificity for quantifying metabolites in complex matrices.

I hope this detailed framework assists in your research on this compound. You will need to incorporate the specific physicochemical and pharmacological properties of your compound into this protocol.

References

Speciogynine-d3 isotopic purity improvement methods

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts and Alternative Approaches

Although direct methods for Speciogynine-d3 are not available, the search identified a highly relevant study on general techniques for characterizing and monitoring the isotopic purity of deuterium-labeled organic compounds. The principles from this research can guide your method development [1].

The key technique identified is the use of Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS). This method is praised for being rapid, highly sensitive, and requiring very low sample consumption (even at the nanogram level) without the need for deuterated solvents, making it a cost-effective option [1].

The study highlights that ESI-HRMS can be used for two primary purposes relevant to your goal:

  • Isotopic Purity Characterization: Accurately calculating the isotopic purity by distinguishing the relative abundance of different isotopolog ions (D0, D1, D2, etc.) [1].
  • Reaction Monitoring: Tracking hydrogen-deuterium (H/D) exchange reactions in real-time by evaluating dynamic changes in isotopic purity [1].

Suggested Workflow for Method Development

Based on the general principles from the search results, here is a proposed high-level workflow you could adapt and optimize for improving this compound isotopic purity. The core idea is to use precise analytical feedback to iteratively refine your synthesis or purification conditions.

Start Start: H/D Exchange Reaction or Synthesis Step1 Purification Step (e.g., Chromatography) Start->Step1 Step2 ESI-HRMS Analysis Step1->Step2 Decision Isotopic Purity Meet Target? Step2->Decision Decision->Step1 No End Process Complete Decision->End Yes

To implement this workflow, you would need to define the specific parameters for each step. The table below outlines the key parameters mentioned in the literature that you would need to optimize for your specific compound.

Step Key Parameters to Optimize Purpose/Goal
Synthesis & Purification Reaction time, temperature, catalyst, purification method (e.g., HPLC) To maximize deuterium incorporation and separate this compound from unwanted isotopologs.
Analysis (ESI-HRMS) Dwell time, quadrupole settle time, mass resolution, points per peak [1]. To achieve accurate and repeatable measurement of isotopolog ion abundances [1].
Evaluation Calculation of isotopic purity from relative abundances of D0, D1, D2, etc. [1]. To quantitatively assess the success of the synthesis/purification and guide further iterations.

Conclusion and Recommendations

  • Consulting Synthetic Chemistry Literature: Focus your search on the synthesis of deuterated, complex alkaloids. The methods used for similar compounds will be highly valuable.
  • Prioritizing Analytical Validation: As confirmed by the search, establishing a robust ESI-HRMS method is a critical first step for accurately measuring your progress in optimizing isotopic purity [1].

References

Speciogynine-d3 stability in storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Key Stability Factors & Storage Guidelines

Without specific data on speciogynine-d3, the following table summarizes the primary factors to control based on the known properties of related alkaloids and general best practices for handling chemical standards [1]:

Factor Effect on Stability Recommended Storage Condition
Temperature Higher temperatures increase degradation rate. Store at -20°C or lower for long-term storage.
Light Exposure, especially to UV light, can cause photodegradation. Store in amber vials; keep in the dark.
Oxygen Can lead to oxidation over time. Store under an inert atmosphere (e.g., nitrogen or argon).
pH Stability can be highly pH-dependent. Keep in a neutral to slightly basic environment (based on mitragynine properties) [1].
Solvent Aqueous solutions are generally less stable. Dissolve in a stable, pure, anhydrous organic solvent like methanol or acetonitrile.

Experimental Protocols for Stability Assessment

Since established methods are unavailable, you can adapt the following detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is commonly used for kratom alkaloids [2], to conduct your own stability studies for this compound.

Protocol: Stability-Indicating HPLC-UV Method for this compound

This method is adapted from one validated for mitragynine [2].

  • 1. Instrumentation and Chromatographic Conditions

    • HPLC System: Agilent 1100/1200 Series or equivalent.
    • Column: Reversed-phase C18 column (e.g., Gemini C18, 100 × 3.0 mm, 3 µm).
    • Mobile Phase: Gradient elution with solvent A (0.1% Formic Acid in Water) and solvent B (0.1% Formic Acid in Acetonitrile).
    • Gradient Program:
      • 0 min: 30% B
      • 0–5 min: 30% B to 60% B
      • 5–7 min: 60% B to 80% B
      • 7–9 min: 80% B (hold)
      • 9–10 min: 80% B to 30% B (re-equilibration)
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: 40°C.
    • Detection Wavelength: 225–254 nm (optimize for this compound).
    • Injection Volume: 10–20 µL.
  • 2. Forced Degradation Studies (to validate the method)

    • Acidic/Basic Stress: Treat this compound solution with 0.1 M HCl or 0.1 M NaOH for several hours at room temperature. Neutralize before analysis.
    • Oxidative Stress: Treat with 3% hydrogen peroxide for several hours at room temperature.
    • Thermal Stress: Heat the solid standard or solution to 40–60°C for 24-48 hours.
    • Photostress: Expose solution to UV light (e.g., in a photochamber) for 24 hours. Protect a control sample with aluminum foil.
    • A method is "stability-indicating" if it can successfully separate the parent compound (this compound) from its degradation products formed under these stress conditions.
  • 3. Long-Term Stability Study

    • Prepare multiple aliquots of this compound in the chosen storage solvent.
    • Store them under the different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and 25°C).
    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove an aliquot and analyze it using the HPLC-UV method above.
    • Compare the peak area or concentration of this compound at each time point to its initial value (T=0) to determine the percentage remaining and degradation rate.

The workflow for planning and executing a stability study is outlined below.

Start Plan Stability Study Prep Prepare Aliquots Start->Prep Define conditions & time points Store Store Under Conditions Prep->Store Store at -80°C, -20°C, 4°C, 25°C, with/without light Analyze Analyze by HPLC-UV Store->Analyze At set intervals (1, 3, 6, 12 months) Data Calculate % Remaining Analyze->Data Compare peak area to T=0

Frequently Asked Questions (FAQs)

Q1: The this compound peak area in my samples is decreasing over time. What could be the cause?

  • Solvent Evaporation: Check that your vials are tightly sealed, especially if stored in an automated sampler that might heat the samples.
  • Adsorption to Vial: If using very dilute solutions, the compound may be adsorbing to the walls of the vial. Using silanized vials or adding a carrier protein (like BSA) in the solvent can help.
  • Chemical Degradation: This is the most likely cause. Review the storage conditions against the factors in the table above. Ensure the compound is protected from light, oxygen, and stored at the recommended low temperature.

Q2: How can I stabilize this compound in an aqueous solution for in vitro assays? While this compound is likely most stable in organic solvent, if an aqueous solution is necessary, consider these stabilizers, adapted from vitamin D3 research [3]:

  • Antioxidants: Add ascorbic acid (0.1-0.2%) or citric acid to protect against oxidative degradation.
  • Metal Chelators: Add EDTA (e.g., 50-200 µM) to chelate metal ions that can catalyze degradation reactions.
  • Organic Modifier: Keep the solution in a buffer that contains a percentage of organic solvent (e.g., 10-20% methanol or acetonitrile) to improve solubility and stability.

Q3: How should I handle the solid standard and prepare stock solutions to maximize shelf life?

  • Solid Standard: Upon receipt, aliquot the powder into several smaller vials. Store all aliquots at -80°C. For daily use, keep one working aliquot at -20°C to minimize freeze-thaw cycles of the main stock.
  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mg/mL) in a suitable anhydrous solvent like methanol or acetonitrile. Aliquot this solution and store at -80°C. Avoid repeated freezing and thawing of the same aliquot.

Troubleshooting Guide

Use this flowchart to diagnose and address common stability issues.

Problem Problem: Decreasing Assay Response Q_Solvent Check Solvent Evaporation? Problem->Q_Solvent Q_Storage Storage Conditions Correct? Q_Solvent->Q_Storage No A_Reseal Reseal Vials Properly Q_Solvent->A_Reseal Yes Q_Solution Using Aqueous Buffer? Q_Storage->Q_Solution Yes A_Adjust Adjust to Recommended Storage Conditions Q_Storage->A_Adjust No A_Stabilize Add Antioxidants/ Chelators/Organic Solvent Q_Solution->A_Stabilize Yes

I hope this technical guide provides a solid foundation for your work with this compound. Given the current lack of direct data, conducting your own systematic stability study is the most reliable approach.

References

optimizing Speciogynine-d3 chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Validated UHPLC-UV Method for Kratom Alkaloids

A 2024 study provides a fully validated UHPLC-UV method for separating Speciogynine, Mitragynine, Speciociliatine, and Paynantheine. While this method is for the native compounds, its parameters are the ideal starting point for optimizing your Speciogynine-d3 separation [1].

The table below summarizes the key parameters from this validated method:

Parameter Description / Value
Instrument UHPLC-UV [1]
Separation Goal Baseline separation of four kratom alkaloids: Mitragynine, Speciociliatine, Speciogynine, and Paynantheine [1]
Method Validation Performed per ICH guidelines; confirmed specificity, selectivity, linearity, precision, and accuracy [1]
Key Outcome "A successful separation of the four alkaloids was achieved...no interfering peaks were detected." [1]

Troubleshooting Guide for Chromatographic Issues

The following table adapts general HPLC/UHPLC troubleshooting advice to address potential issues you might encounter when working with this compound [2].

Problem Potential Causes Recommended Actions [2]

| Peak Tailing | - Active sites in system/column

  • Column overloading | - Trim column inlet or replace liner
  • Reduce injection volume/dilute sample
  • Use a different column phase | | Poor Resolution | - Incorrect mobile phase composition
  • Column aging
  • Suboptimal temperature | - Prepare fresh mobile phase/buffer
  • Adjust temperature gradient
  • Replace aged column | | Retention Time Drift | - Poor temperature control
  • Incorrect mobile phase
  • Column not equilibrated | - Use a column oven
  • Prepare fresh mobile phase
  • Increase column equilibration time | | Baseline Noise/Drift | - Air bubbles in system
  • Detector cell contaminated
  • Mobile phase issues | - Degas mobile phase/purge system
  • Clean detector flow cell
  • Check mobile phase composition/purity | | Ghost Peaks | - System contamination
  • Sample carryover
  • Degraded septum/solvent | - Replace septum and inlet liner
  • Flush system with strong solvent
  • Ensure solvent purity |

Experimental Protocol: Method Adaptation and Optimization

Here is a detailed workflow to adapt the foundational method for this compound. The diagram below outlines the key stages of this process.

Start Start: Establish Baseline A Implement Validated Method for Native Alkaloids Start->A B Evaluate this compound Separation A->B C Optimize Critical Parameters B->C D1 Fine-tune Mobile Phase (Gradient, pH, Buffer) C->D1 D2 Adjust Column Temperature C->D2 D3 Modify Flow Rate C->D3 E Validate Final Method (Precision, Accuracy, LOD/LOQ) D1->E D2->E D3->E

Phase 1: Establish a Baseline

  • Action: Precisely replicate the chromatographic conditions from the cited study as your starting point [1]. This gives you a known, working baseline.
  • Documentation: Inject a standard of this compound and note its retention time, peak shape (asymmetry), and resolution from any nearby peaks.

Phase 2: Method Optimization

  • Action: Systematically adjust one parameter at a time while observing the impact on this compound separation. The most common parameters to optimize are:
    • Mobile Phase Gradient: The core study used an optimized UHPLC gradient. Fine-tuning the slope and timing can be crucial for separating the deuterated from the non-deuterated compound [1].
    • Mobile Phase pH and Buffer: Adjusting pH can significantly alter the ionization state of the alkaloids, affecting retention and selectivity. "Wrong mobile phase pH" is a known cause of peak tailing [2].
    • Column Temperature: "Increase column temperature" is a standard recommendation for improving peak shape and reducing analysis time [2].
    • Flow Rate: "Flow rate too low" can cause broad peaks, while increasing it can sharpen peaks but may affect backpressure and resolution [2].

Phase 3: Final Validation

  • Action: Once optimal separation is achieved, perform a validation step to ensure the method is robust, precise, and accurate for this compound, following the principles demonstrated in the foundational study [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to check first if I see peak tailing for this compound? A1: First, check for "active sites on the column" as a primary cause of peak tailing. A quick fix is to trim the column inlet. If the problem persists, "modify mobile phase composition" or "use a different stationary phase column" altogether [2].

Q2: How can I improve the resolution between this compound and a closely eluting compound? A2: "Poor resolution" can often be addressed by changing the mobile phase composition, using a buffer, or adjusting the temperature programming [2]. Since the core method achieved baseline separation for the native alkaloids, fine-tuning the gradient based on that foundation is the most reliable approach [1].

Q3: My retention times are shifting. What could be causing this? A3: "Retention time drift" is frequently due to "poor temperature control" or "incorrect mobile phase composition." Ensure your column oven is functioning correctly and always "prepare fresh mobile phase" [2].

Q4: The method uses UHPLC-UV. Can I adapt this for LC-MS? A4: Absolutely. The chromatographic separation principles are the same. You would need to transfer the method to an LC-MS system and may need to modify the mobile phase by using volatile buffers (e.g., ammonium formate or acetate) that are compatible with mass spectrometry.

References

Speciogynine-d3 signal enhancement in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is the signal for my deuterated internal standard (e.g., speciogynine-d3) low or inconsistent?

    • A: Low signal for a deuterated internal standard can stem from several issues. Common causes include ion suppression from co-eluting matrix components, suboptimal instrument tuning for the specific mass transition, in-source degradation or loss of the deuterium label, and chromatographic issues like peak broadening. The troubleshooting guide below will help you systematically diagnose and address these problems [1].
  • Q2: How can I improve the sensitivity and stability of the this compound signal in my LC-MS/MS method?

    • A: Enhancing sensitivity requires a multi-pronged approach. Focus on improving chromatographic separation to reduce ion suppression, optimizing source and collision parameters (like collision energy) for your specific compound, and ensuring effective sample clean-up. Using a high-resolution mass spectrometer (e.g., Orbitrap) can also improve specificity and signal-to-noise ratio by better resolving the analyte from background interference [2] [3].
  • Q3: Are there any software tools that can help with data processing for targeted compounds like this compound?

    • A: Yes, software platforms like MS-DIAL are designed for comprehensive metabolomics data processing. They can be configured for targeted analyses, offering features like spectral deconvolution, which can help purify the MS/MS spectrum of your analyte from co-eluting compounds, thereby improving identification confidence and quantitative accuracy [1] [4].

Troubleshooting Guide: this compound Signal Enhancement

Systematically investigate your method using the following table. The workflow for this process is summarized in the diagram below.

Speciogynine_d3_Troubleshooting This compound Signal Troubleshooting Workflow Start Start: Low/Inconsistent This compound Signal Sample Sample Preparation Start->Sample Chrom Chromatography Start->Chrom MS Mass Spectrometry Start->MS Data Data Processing Start->Data Step1 Check for ion suppression using post-column infusion Sample->Step1 Step2 Evaluate and optimize sample clean-up (e.g., SPE) Sample->Step2 Step3 Optimize LC gradient to improve separation Chrom->Step3 Step4 Confirm column chemistry and temperature are suitable Chrom->Step4 Step5 Tune source parameters (CE, Temp, Gas flows) MS->Step5 Step6 Verify mass calibration and resolution settings MS->Step6 Step7 Inspect raw data for peak shape and alignment Data->Step7 Step8 Apply spectral deconvolution software Data->Step8

Table 1: Troubleshooting Steps for Signal Enhancement

Area Investigation Action & Solution
Sample Preparation Check for ion suppression from sample matrix [1]. Use post-column infusion to visualize suppression. Improve sample clean-up (e.g., Solid-Phase Extraction). Dilute and re-inject to check for nonlinearity [3].
Chromatography Suboptimal separation leading to co-elution. Optimize LC gradient and mobile phase. Use UHPLC with smaller particle columns for higher efficiency and sharper peaks [3].
Mass Spectrometry Source parameters are not optimized for the compound. Systematically tune collision energy (CE), source temperature, and gas flows (nebulizer, drying) for the this compound transition [2].
In-source fragmentation or loss of label. Lower source collision energy or declustering potential to preserve the precursor ion. Verify using a high-resolution instrument (e.g., Orbitrap) [2] [3].
Data Processing Poor peak integration due to noise or background. Manually inspect and adjust integration parameters. Use software with deconvolution algorithms (e.g., MS-DIAL) to purify the signal [1] [4].

Experimental Protocol: Method Optimization for Deuterated Standards

Here is a detailed protocol for developing a robust LC-MS/MS method for this compound.

1. Sample Preparation and Clean-up:

  • Liquid-Liquid Extraction (LLE): Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) at varying pH levels to maximize recovery of this compound from your biological matrix (e.g., plasma, urine).
  • Solid-Phase Extraction (SPE): Use mixed-mode cation-exchange SPE cartridges. Condition with methanol and water. Load the sample, wash with acidic water and methanol, and elute with a basic organic solvent (e.g., 2% ammonium hydroxide in methanol). Evaporate and reconstitute in mobile phase.

2. Liquid Chromatography Optimization:

  • Column: Select a C18 column with a small particle size (e.g., 1.7-1.8 µm) for UHPLC separation.
  • Mobile Phase: Test different buffers (e.g., ammonium formate vs. ammonium acetate) and pH levels. A slightly acidic mobile phase often improves peak shape for basic compounds.
  • Gradient: Develop a gradient that separates this compound from its non-deuterated analog and major matrix components. A typical run might be 5-95% organic over 10-15 minutes.

3. Mass Spectrometry Parameter Tuning:

  • Perform direct infusion of a pure this compound standard solution (e.g., 100 ng/µL in mobile phase) at a flow rate of 5-10 µL/min.
  • Ion Source (ESI): Optimize for the precursor ion ([M+H]+). Key parameters include Capillary Voltage, Source Temperature, and Desolvation Gas Flow.
  • Product Ion Scan: Using the optimized source settings, perform a product ion scan to identify characteristic fragment ions.
  • MRM Optimization: For each transition (precursor > product ion), systematically optimize Collision Energy (CE) and Cone Voltage to maximize signal intensity.

Table 2: Key MS Parameters to Optimize for ESI+

Parameter Typical Range Optimization Goal
Capillary Voltage (kV) 0.5 - 3.0 Stable, high abundance of precursor ion.
Source Temperature (°C) 100 - 150 Maximum desolvation without degradation.
Desolvation Gas Flow Varies by instrument Stable spray and maximum signal.
Collision Energy (eV) 10 - 40 (compound-dependent) Maximize intensity of the top 1-2 product ions.
Cone Voltage (V) 10 - 50 Strong precursor ion signal without in-source fragmentation.

Advanced Techniques & Software Assistance

For persistent issues, consider these advanced strategies:

  • Employ Spectral Deconvolution: For data-independent acquisition (DIA) or all-ion fragmentation data, use software like MS-DIAL. Its MS2Dec algorithm can mathematically deconvolute fragment ions from co-eluting compounds, producing a purer MS/MS spectrum for identification and improving signal confidence [1].
  • Leverage High-Resolution MS: If available, use a high-resolution mass analyzer (Orbitrap, FT-ICR). The high mass accuracy helps distinguish the this compound signal from isobaric interferences in the matrix with unparalleled precision [2] [3].

I hope this technical support resource assists you in resolving the challenges with your this compound analysis.

References

Troubleshooting Guide: Low Recovery Rates for Kratom Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Low recovery rates in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can stem from issues across the entire analytical workflow. The table below outlines common problems and corrective actions.

Problem Area Potential Cause Corrective Action
Sample Preparation Incomplete extraction; Inefficient protein precipitation [1]; Chemical degradation; Incompatible solvent transfer Optimize extraction (solvent, time, method); Ensure proper protein precipitation protocols [1]; Control pH and temperature; Confirm solvent compatibility and evaporation steps.
Instrument & Method Co-eluting matrix effects; Ion suppression in MS source; Suboptimal chromatographic separation; In-source fragmentation Use effective sample clean-up (e.g., SPE); Tune MS source parameters; Optimize LC gradient/column; Employ a stable isotope-labeled internal standard (e.g., Speciogynine-D3) to correct for losses [1].
Chemical & Standard Improper storage of standard (degradation); miscalculated concentration; Inaccurate fortification of sample Confirm standard stability (-20°C or lower); Verify standard purity and preparation steps; Use calibrated pipettes and ensure homogeneous spiking.

Frequently Asked Questions (FAQs)

Q1: What is the recommended LC-MS/MS method for quantifying speciogynine and its deuterated internal standard? A robust method involves ultra-high performance liquid chromatography (UPLC) coupled with a high-resolution mass spectrometer or tandem MS [2] [1]. Key parameters from validated methods include:

  • Chromatography: A reversed-phase column (e.g., ethylene bridged hybrid, BEH) with a gradient elution of water and acetonitrile, both containing a volatile modifier like formic acid [2].
  • Detection: Heated electrospray ionization (HESI) in positive mode with MS/MS detection for high specificity and sensitivity [2] [1].
  • Sample Prep: Protein precipitation of plasma (e.g., 100 µL) using a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant [1].

Q2: What are the key validation parameters to monitor for a speciogynine assay? When validating your bioanalytical method, you should ensure it meets acceptance criteria for the parameters in the table below, based on FDA and EMA guidelines [1].

Parameter Description & Consideration
Accuracy & Precision Should be within ±15% (±20% at LLOQ) for both intra-day and inter-day runs.
Lower Limit of Quantification (LLOQ) The lowest calibrator with accuracy and precision within ±20%. Signal-to-noise is often >5:1 [1].
Carryover Should be non-detectable in blank samples injected after the highest calibrator [1].
Matrix Effects Evaluate by comparing the analyte response in post-extraction spiked matrix to neat solution. The internal standard corrects for variability.

Q3: How does the presence of other kratom alkaloids impact the analysis of speciogynine? Kratom contains a complex mixture of over 40 alkaloids, including the major diastereomers mitragynine, speciociliatine, and paynantheine [2]. These compounds have very similar structures and masses, making chromatographic separation critical to avoid isobaric interference and ion suppression in the MS source. A long enough runtime and optimized gradient are necessary to separate speciogynine from its analogs [2].

Experimental Workflow for Alkaloid Analysis

The following diagram illustrates a generalized analytical workflow for quantifying kratom alkaloids from a biological sample, highlighting key stages where recovery can be lost.

Sample_Prep Sample Preparation Sub_Protein_Precip Protein Precipitation with Internal Standard Sample_Prep->Sub_Protein_Precip LC_MS_Analysis LC-MS/MS Analysis Sub_Chromatography UPLC Separation (Column, Gradient) LC_MS_Analysis->Sub_Chromatography Data_Analysis Data Analysis & Quantification Sub_Calibration Calibration Curve & QC Samples Data_Analysis->Sub_Calibration Start Biological Sample (Plasma/Serum) Start->Sample_Prep End Validated Concentration Sub_Centrifugation Centrifugation & Supernatant Collection Sub_Protein_Precip->Sub_Centrifugation Sub_Centrifugation->LC_MS_Analysis Sub_MS_Detection MS/MS Detection (MRM Mode) Sub_Chromatography->Sub_MS_Detection Sub_MS_Detection->Data_Analysis Sub_Calibration->End

References

Speciogynine-d3 interference in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Speciogynine-d3

The table below summarizes the core identification and structural details of this compound, a deuterated analog used primarily as a research tool.

Property Description
IUPAC Name Trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1]
Molecular Formula C₂₃H₂₇D₃N₂O₄ [1]
Molecular Weight 401.5 g/mol [1]
Core Structure Pentacyclic indole alkaloid scaffold [1]
Deuterium Positions Three deuterium atoms are incorporated into the methyl group of the C-20 methoxy ester (as a trideuteriomethyl group) [1]
Deuterium Purity Typically >98% isotopic purity, confirmed via NMR [1]
Primary Research Use Serves as an internal standard for tracking and quantifying the parent compound, speciogynine, in metabolic and pharmacokinetic studies using mass spectrometry [1]

Potential Sources of Interference & Troubleshooting

In the absence of documented interference, potential issues can be inferred from the compound's known properties and general analytical chemistry principles. Here are key areas to investigate:

  • Chromatographic Separation: The deuterated form (this compound) and the non-deuterated form (speciogynine) have nearly identical chemical structures. While the deuterium bonds slightly increase the molecular weight, they can also cause a small but measurable retention time shift in reverse-phase HPLC, a phenomenon known as the deuterium isotope effect [1]. If the chromatographic method is not optimized, this can lead to incomplete separation, causing inaccuracies in mass spectrometry quantification.
  • Mass Spectrometric Detection: The primary purpose of deuterated internal standards is to be distinguished by their higher mass-to-charge ratio. Ensure your MS method is tuned to specifically monitor the correct mass fragments for both the analyte and its deuterated standard. Be aware of potential isotopic contribution from the non-deuterated compound, especially if it is present in vast excess, which could lead to spectral overlap [1].
  • Receptor Binding in Bioassays: Speciogynine is pharmacologically active. It has been identified as a high-affinity ligand for serotonin receptors (5-HT1A and 5-HT2B) and can act as a low-potency competitive antagonist at the human mu-opioid receptor (MOR) [2] [3]. While the impact of deuteration on its receptor binding is not explicitly studied, any experimental system investigating these receptors could be susceptible to interference from unmetabolized this compound or its metabolites.
  • Metabolic Pathways: Speciogynine is known to be extensively metabolized. Key Phase I metabolism pathways include hydrolysis of the methyl ester at C-16 and O-demethylation at the C-9 and C-17 positions [4]. Since the deuterium labels are on a methoxy group, they could potentially alter the kinetic isotope effect (KIE) of certain metabolic reactions, potentially leading to an atypical metabolic profile compared to the non-deuterated compound and unexpected metabolite peaks in your analysis [4] [1].

Experimental Workflow for Identifying Interference

When you suspect interference, a systematic approach is crucial. The following diagram outlines a high-level troubleshooting workflow.

Start Suspected Interference MS Mass Spectrometry Check Start->MS Chrom Chromatography Check Start->Chrom Bioassay Bioassay Check Start->Bioassay ResultMS Co-eluting peaks? Incorrect ratio? MS->ResultMS ResultChrom Resolved peaks? Shifted retention time? Chrom->ResultChrom ResultBio Unexpected activity in control assays? Bioassay->ResultBio Act2 Verify MS transitions and resolution ResultMS->Act2 Yes End Interference Resolved ResultMS->End No Act1 Optimize LC method (Gradient, column, mobile phase) ResultChrom->Act1 Yes ResultChrom->End No Act3 Test standard alone in assay buffer ResultBio->Act3 Yes ResultBio->End No Act1->End Act2->End Act3->End

Key Considerations for Your Research

To minimize experimental issues, please keep the following in mind:

  • Confirm Specific Activity: Remember that speciogynine itself is not just a passive molecule; it has documented affinity for serotonin and opioid receptors [2] [3]. This activity should be a primary consideration when designing and interpreting cell-based or in vivo assays.
  • Monitor Metabolites: The major metabolic pathways for related kratom alkaloids involve changes to the very functional groups present in speciogynine (e.g., demethylation) [4]. Be proactive in looking for potential isobaric or interfering metabolites in your analytical runs.
  • Validate Method Thoroughly: Always conduct a full validation of your analytical method when introducing this compound, even if it is a commercially available internal standard. Pay special attention to selectivity, matrix effects, and extraction recovery in your specific complex matrix [5].

References

Method Validation Parameters for Kratom Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key validation parameters and acceptance criteria based on methods for mitragynine and related alkaloids. These can be applied as a template for validating a method for Speciogynine-d3 [1] [2] [3].

Parameter Description & Methodology Typical Acceptance Criteria
Accuracy Spiked recovery experiments using placebo or blank matrix at multiple concentrations (e.g., 80%, 100%, 120% of target) [2] [4]. Recovery of 98–102% for assay; sliding scale (e.g., 95–105%) may be used for low-level impurities [2].

| Precision | Repeatability: Multiple injections (n≥5) of a single preparation [2]. Intermediate Precision: Multiple preparations analyzed by different analysts, instruments, or days [4]. | Relative Standard Deviation (RSD) of <2.0% for assay methods [2]. | | Specificity | Demonstrate separation of analyte from interfering components (e.g., other alkaloids, degradants, excipients) using blank and placebo samples [2]. | No interference at the retention time of the analyte. Peak purity confirmed via PDA or MS [2]. | | Linearity & Range | A series of standard solutions prepared over a specified range (e.g., 50–120% of target concentration) [4]. | Correlation coefficient (r) of ≥0.99 [4]. | | Limit of Quantitation (LOQ) | The lowest concentration measured with acceptable accuracy and precision. Determined via signal-to-noise (e.g., 10:1) or based on standard deviation of the response [4]. | For related alkaloids in urine, LOQ can be as low as 0.5–1 ng/mL using LC-MS [1]. | | Robustness | Deliberate, small changes in method parameters (e.g., mobile phase pH, column temperature, flow rate) [4]. | Method performance remains within specified acceptance criteria for accuracy and precision [4]. |

Troubleshooting Common HPLC Issues

Here are common issues and solutions relevant to alkaloid analysis:

Issue Potential Causes Troubleshooting Steps

| Poor Chromatographic Separation | - Degraded or unsuitable column

  • Suboptimal mobile phase pH or composition
  • Co-eluting alkaloids or matrix interference | - Use a fresh, appropriate column (C18 is common) [2]
  • Optimize gradient program; adjust pH or organic solvent ratio [2]
  • Use PDA or MS detection for peak purity and identity confirmation [2] | | Loss of Data or Processing Methods | - Computer or software failure | - Re-enter processing parameters (peak width, threshold) from original validation report; re-running accuracy tests is not needed if parameters are restored [5] | | Inconsistent Recovery or Precision | - Inefficient or variable extraction
  • Instability of standard or sample solutions
  • Matrix effects | - Ensure consistent sample prep (e.g., Solid Phase Extraction showed 63-96% efficiency for alkaloids) [1]
  • Establish solution stability; 7-hydroxymitragynine is notably unstable [1] |

Experimental Protocol for a this compound Assay

This workflow outlines the key stages for developing and validating an analytical method.

Start Start: Method Development Step1 1. Sample Preparation (Solid Phase Extraction) Start->Step1 Step2 2. Chromatographic Separation (Reversed-Phase HPLC, C18 Column) Step1->Step2 Step3 3. Detection (MS Detection, High Resolution) Step2->Step3 Step4 4. Data Processing (Integration, Calibration Curve) Step3->Step4 Val Full Method Validation Step4->Val End Routine Analysis Val->End

Sample Preparation

  • Extraction: Use Solid Phase Extraction (SPE) for biological fluids like urine. Reported extraction efficiencies for kratom alkaloids range from 63% to 96% [1].
  • Standard Preparation: Prepare this compound stock and working solutions in an appropriate solvent. Use it as an Internal Standard (IS) to correct for losses during sample preparation and injection variability.

Chromatographic Separation

  • Technique: Reversed-Phase Liquid Chromatography (LC).
  • Column: C18 column.
  • Gradient: Optimize a water/acetonitrile or water/methanol gradient, possibly with a pH modifier. A published method achieved separation of five Mitragyna alkaloids and their isomers in under 10 minutes [1].

Detection

  • Instrumentation: Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS) is highly recommended for its high resolution and accurate mass capabilities [1].
  • Ionization: Electrospray Ionization (ESI) in positive mode.

Data Processing

  • Use the peak area ratio of the analyte to the internal standard (this compound) for quantification.
  • Construct a calibration curve using a blank matrix spiked with known concentrations of the analyte.

Key Considerations for Your Research

  • Stability is Critical: Note that some kratom alkaloids, particularly 7-hydroxymitragynine, are notably unstable. This must be thoroughly investigated during validation of this compound [1].
  • Cross-Reactivity in Pharmacology: Be aware that Speciogynine has shown high affinity for non-opioid targets like serotonin receptors (5-HT1A), which may be relevant for interpreting broader pharmacological studies [6].

References

Speciogynine-d3 calibration curve issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the common parameters and acceptance criteria for a calibration curve? A calibration curve must be validated to ensure its suitability for quantifying unknown samples. The table below summarizes the key parameters, their definitions, and typical acceptance criteria based on regulatory guidance [1].

Parameter Description General Acceptance Criteria [1]
Calibration Range The interval between the Upper and Lower Limit of Quantitation (ULOQ, LLOQ) Defined during method development to cover expected sample concentrations.
Linearity The ability of the method to obtain results directly proportional to analyte concentration. A coefficient of determination (r²) ≥ 0.99 is often expected for linear models.
Accuracy The closeness of the measured value to the true value. Mean accuracy should be within ±15% of the nominal value, and ±20% at the LLOQ.
Precision The closeness of repeated individual measurements. %CV (Coefficient of Variation) should be ≤15%, and ≤20% at the LLOQ.
Limit of Detection (LOD) The lowest analyte concentration that can be detected. Signal-to-Noise ratio is typically ≥ 3:1.
Limit of Quantitation (LOQ) The lowest analyte concentration that can be quantified with acceptable accuracy and precision. Signal-to-Noise ratio is typically ≥ 10:1. Accuracy and Precision must meet LLOQ criteria.

Q2: How should I prepare my calibrator standards to ensure accuracy? Proper preparation is critical to prevent the introduction of errors [1].

  • Independent Preparation: Calibrators and Quality Control (QC) samples must not be prepared from the same intermediate stock solution. This prevents any single spiking error from affecting both the calibration curve and the QC results [1].
  • Matrix Matching: The calibrators should be prepared in a matrix that is identical to, or demonstrably comparable with, the study sample matrix (e.g., human plasma). A minimum of 95% study matrix is generally required [1].
  • Use of a Qualified Matrix Pool: A large, well-characterized pool of matrix should be qualified and stored for use throughout method development, validation, and initial study analysis to ensure consistency [1].

Troubleshooting Guide: Common Calibration Curve Issues

If your calibration curve is failing to meet acceptance criteria, use the following table to diagnose and resolve common problems.

Observed Issue Potential Causes Troubleshooting & Resolution Steps

| Poor Linearity | 1. Incorrect Curve Fit: Using a linear model for a non-linear response. 2. Carryover: Contamination from a high-concentration sample. 3. Saturated Detector: Signal saturation at high concentrations. | 1. Test Different Models: Evaluate non-linear models like 4- or 5-parameter logistic (4PL, 5PL) curves [1]. 2. Check for Carryover: Analyze a blank sample immediately after the ULOQ. Increase wash steps if needed [2]. 3. Review Instrument Data: Dilute high-concentration standards to ensure they are within the detector's dynamic range. | | Failing Accuracy/Precision | 1. Improper Standard Preparation: Pipetting errors or degraded stock solution. 2. Matrix Effects: Interference from the sample matrix. 3. Instrument Performance: Unstable ionization or detector drift. | 1. Verify Pipettes & Solutions: Check calibration of pipettes and prepare fresh stock/serial dilutions [3]. 2. Perform Matrix Effect Studies: Use post-column infusion to check for ion suppression/enhancement. Ensure matrix is appropriate [1]. 3. Perform System Suitability: Ensure the instrument system is performing correctly before sample analysis [3]. | | High Background/Noise at LLOQ | 1. Impurities: Contamination in reagents, solvents, or matrix. 2. Non-specific Binding: In ligand binding assays. | 1. Analyze Blanks: Use high-purity reagents and test different lots of matrix to find a clean source. 2. Optimize Assay Conditions: Adjust buffer pH, ionic strength, or add blocking agents to reduce background. | | Inconsistent Replicate Results | 1. Pipetting Errors. 2. Incomplete Mixing. 3. Faulty Instrument Injector. | 1. Check Pipetting Technique & Calibration. 2. Ensure thorough vortexing and mixing after each dilution step. 3. Perform Injector Precision Tests and service the instrument if necessary. |

Experimental Protocol: Best Practices for Calibration Curve Preparation

The following workflow outlines the critical steps for preparing a reliable calibration curve, incorporating best practices to avoid common pitfalls.

G Start Start Prepare Primary Stock\nSolution Prepare Primary Stock Solution Start->Prepare Primary Stock\nSolution Process Process CriticalStep CriticalStep End End Prepare Independent\nIntermediate Stocks Prepare Independent Intermediate Stocks Prepare Primary Stock\nSolution->Prepare Independent\nIntermediate Stocks Prepare QC Samples\n(From Separate Stock) Prepare QC Samples (From Separate Stock) Prepare Primary Stock\nSolution->Prepare QC Samples\n(From Separate Stock) Spike Calibrators in\nQualified Matrix Pool Spike Calibrators in Qualified Matrix Pool Prepare Independent\nIntermediate Stocks->Spike Calibrators in\nQualified Matrix Pool  From Intermediate Stock Process with QCs and\nStudy Samples Process with QCs and Study Samples Spike Calibrators in\nQualified Matrix Pool->Process with QCs and\nStudy Samples Evaluate Curve Fit and\nAcceptance Criteria Evaluate Curve Fit and Acceptance Criteria Process with QCs and\nStudy Samples->Evaluate Curve Fit and\nAcceptance Criteria Evaluate Curve Fit and\nAcceptance Criteria->End

Key Workflow Steps Explained:

  • Prepare Independent Stocks: This is a critical control point. Using separate stock solutions for calibrators and Quality Controls (QCs) ensures that an error in one preparation does not invalidate your entire run, as the QCs serve as an independent check of the curve's accuracy [1].
  • Spike in Qualified Matrix: Using a pre-screened, consistent matrix pool is vital. This minimizes variability caused by matrix effects and ensures that your calibrators behave similarly to your actual study samples [1].
  • Evaluate Curve Fit: After the run, use appropriate software to select the best-fitting regression model (e.g., linear, 4PL, 5PL) and apply weighting if necessary to account for heteroscedasticity (non-constant variance across the concentration range) [1].

References

reducing Speciogynine-d3 degradation in samples

Author: Smolecule Technical Support Team. Date: February 2026

Factors Affecting Kratom Alkaloid Stability

Factor Impact on Stability Practical Guidance
Drying Temperature [1] High temperatures (> 40°C) can degrade certain alkaloids. Low temperatures help preserve alkaloid profiles. For processing, use low drying temperatures (e.g., 25°C to 40°C). In the lab, store samples in a freezer.
Withering Duration [1] Controlled wilting can increase mitragynine content, but its effect on speciogynine is variable. Optimize and control the duration of any withering step during sample preparation (e.g., 0-12 hours).
Chemical Form [2] Phase I metabolism involves hydrolysis and O-demethylation, which are potential degradation pathways. Maintain a stable pH to avoid acidic or basic conditions that might accelerate hydrolysis.
Storage Time & Season [1] Alkaloid concentrations are influenced by the season of harvest and genotype. Standardize source materials and note that stability may vary between batches.

Experimental Workflow for Sample Integrity

The following diagram outlines a recommended workflow for sample handling and analysis, based on the stabilization strategies discussed.

Sample Handling and Analysis Workflow Start Start: Sample Collection Step1 Low-Temperature Drying (Recommend: < 40°C) Start->Step1 Step2 Controlled Withering (0-12 hours, if applied) Step1->Step2 Step3 Store in Airtight Low-Temperature Environment Step2->Step3 Step4 LC-MS/MS Analysis (Monitor for degradants) Step3->Step4 End Data Review Step4->End

Frequently Asked Questions

  • What are the primary degradation pathways for speciogynine? Based on the metabolism of its diastereomer mitragynine, the primary pathways to guard against are hydrolysis of the methyl ester at C-16 and O-demethylation of the methoxy groups at C-9 and C-17 [2]. These processes can be influenced by pH, temperature, and enzymatic activity.

  • How can I monitor for speciogynine degradation in my samples? Use LC-MS/MS to monitor not only the parent Speciogynine-d3 ion but also potential degradants. Key ions to track include those resulting from hydrolysis (loss of ester group) or O-demethylation [2] [3]. Comparing chromatograms of fresh versus aged samples under different storage conditions is an effective strategy.

  • Does the plant cultivar matter for the stability of speciogynine? Yes. Research shows that different kratom cultivars (e.g., 'Hawaii' vs. 'MR-Malaysian') can have significantly different alkaloid profiles and may respond differently to the same postharvest processing conditions [1]. It is important to document the source and genotype of your plant material.

References

Speciogynine-d3 solubility and preparation problems

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Solubility

Speciogynine is a primary alkaloid found in Mitragyna speciosa (kratom), comprising approximately 7% of its total alkaloid content [1]. Like its structural relative mitragynine, it is expected to be a lipophilic (fat-soluble) indole alkaloid.

The quantitative solubility data below for mitragynine serves as a practical reference, as Speciogynine shares a very similar core structure and is expected to exhibit comparable physicochemical behavior [2] [3].

Table 1: Measured Physicochemical Properties of Mitragynine (as a reference)

Property Value / Behavior Experimental Conditions
Log P (Lipophilicity) 1.73 [2] n-octanol/water partition coefficient
Log D (pH 7) 1.73 [2] n-octanol/buffer distribution coefficient
Aqueous Solubility 64.6 ± 1.2 μg/mL [2] In water
Solubility in Acid (pH 4) ~3.5 mg/mL [2] In buffer; salt formation likely
Solubility at Neutral pH 88.9 ± 1.6 μg/mL [2] In pH 7 buffer
Solubility in Base (pH 9) 18.7 ± 0.4 μg/mL [2] In buffer
pKa 8.08 - 8.11 [2] Basic compound
Stability in SGF Degrades rapidly [2] >20% degradation after 20 min
Stability in SIF Relatively stable [2]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and solutions for common experimental problems based on the properties above.

Troubleshooting Poor Solubility

Problem: Low dissolution of Speciogynine-d3 in aqueous or neutral buffers, leading to low and variable bioavailability or inaccurate dosing in experiments [3].

Solutions:

  • Use Acidic Solutions: For in vitro experiments, dissolve the compound in a small volume of a mild acidic aqueous buffer (e.g., 0.1 M HCl, pH 4 buffer) before diluting to the final working concentration [2].
  • Use Water-Miscible Organic Solvents: For stock solutions, use solvents like DMSO or ethanol. The concentration of the organic solvent in the final experimental medium should be kept below 1% to avoid cytotoxicity [3].
  • Employ Advanced Formulations: For in vivo studies or enhanced stability, consider formulating the compound within a Nanostructured Lipid Carrier (NLC) system. Pre-formulation studies for mitragyna speciosa extracts have identified oleic acid (as a liquid lipid) and Compritol ATO 888 (as a solid lipid) as highly effective components for solubilizing these alkaloids [3].
Protocol: Compound Purification by Recrystallization

This standard method can be used to purify this compound synthesized in the lab [4].

Procedure:

  • Solvent Selection: Based on the "like dissolves like" principle, test solvents of varying polarity (e.g., methanol, ethyl acetate, toluene). A good recrystallization solvent should not dissolve the compound well when cold but should fully dissolve it upon heating. Common solvent pairs include ethyl acetate/hexane or methanol/dichloromethane [4].
  • Dissolution: Place the impure solid in an Erlenmeyer flask and add hot solvent in small portions while heating and swirling until dissolution is complete. Add a ~10% excess of hot solvent to account for evaporation [4].
  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a fluted filter paper in a stemless funnel to remove them [4].
  • Crystallization: Allow the filtered hot solution to cool slowly to room temperature, undisturbed. Then, place it in an ice bath for 30-60 minutes to maximize crystal yield. If crystals do not form, induce crystallization by scratching the flask's inside with a glass rod or adding a tiny "seed" crystal [4].
  • Isolation and Drying: Collect the crystals via vacuum filtration using a Büchner or Hirsch funnel. Rinse the crystals with a small amount of ice-cold solvent. Dry the crystals by drawing air through them or in a vacuum desiccator [4].

The workflow for this purification process is summarized below:

G Recrystallization Workflow Start Start with Impure Compound S1 1. Select Solvent (Polarity Test) Start->S1 S2 2. Dissolve in Hot Solvent S1->S2 S3 3. Hot Filtration (Remove Insoluble Impurities) S2->S3 S4 4. Cool Solution Slowly (Crystal Formation) S3->S4 S5 5. Ice Bath (Maximize Yield) S4->S5 S6 6. Vacuum Filtration (Isolate Crystals) S5->S6 S7 7. Rinse with Cold Solvent S6->S7 End End with Purified Crystals S7->End

Troubleshooting Stability Issues

Problem: Degradation of the compound, particularly in acidic environments that are used to enhance its solubility [2].

Solutions:

  • Minimize Acid Exposure: When using an acidic solution for dissolution, use the lowest effective acid concentration and proceed with the experiment (e.g., neutralization, dilution, analysis) as quickly as possible to limit degradation [2].
  • Use Stabilized Formulations: The NLC system not only improves solubility but also can protect the encapsulated drug from degradation in the gastrointestinal environment, making it a promising strategy for oral administration [3].

Key Considerations for Professionals

  • Analytical Method: For quantitative analysis, an HPLC-UV method has been successfully validated for mitragynine, showing a linear range of 0.16–20 μg/mL. This can be adapted and re-validated for this compound [2].
  • Deuterium Isotope Effect: While the deuterium atoms in this compound are primarily stable labels for mass spectrometry detection, be aware that in rare cases, the Kinetic Isotope Effect (KIE) could subtly influence the metabolic rate or stability of certain chemical bonds compared to the non-deuterated compound.

References

Speciogynine-d3 versus mitragynine-d3 performance

Author: Smolecule Technical Support Team. Date: February 2026

Speciogynine-d3 and Mitragynine-d3 in Research

The search results indicate that deuterated standards like this compound and Mitragynine-d3 are primarily used as internal standards in bioanalytical chemistry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Their primary "performance" metric in this context is ensuring accurate quantification of their non-deuterated counterparts in complex biological samples.

  • This compound: One source explicitly lists it as a product for research use, highlighting its deuterium labeling for use in metabolic tracking and pharmacokinetic studies [1].
  • Mitragynine-d3: While not a focus of the comparative studies found, its use is mentioned in a human pharmacokinetic study where it served as an internal standard for quantifying mitragynine and 7-hydroxymitragynine in human plasma [2]. This confirms its established role in analytical protocols.

Comparison of the Parent Alkaloids

While a direct comparison of the deuterated compounds is unavailable, several reviews detail the differences between the native alkaloids, Speciogynine and Mitragynine. Their distinct stereochemistry leads to different pharmacological profiles, which is the rationale for studying them with dedicated deuterated standards.

The table below summarizes the key differences between non-deuterated Speciogynine and Mitragynine based on the search results.

Feature Speciogynine Mitragynine
Stereochemistry at C-20 R configuration [3] [4] S configuration [3] [4]
Core Pharmacological Action Does not activate human mu-opioid receptors; acts as a smooth muscle relaxer [1]. Partial agonist at human mu-opioid receptors [2] [3].
Metabolic Pathways Phase I: Hydrolysis, O-demethylation (C-9, C-17), oxidation/reduction. Phase II: Glucuronidation and sulfation [5] [6]. Phase I: Hydrolysis, O-demethylation (C-9, C-17), oxidation/reduction. Phase II: Glucuronidation and sulfation [5] [6].
Primary CYP Enzymes Involved Information not specifically available. CYP3A4 (major), with contributions from CYP2C19 and CYP2D6 [6].

Experimental Protocols for Kratom Alkaloid Analysis

The search results provide insights into the standard methodologies used for studying these compounds, which is where deuterated standards like this compound and Mitragynine-d3 are critical. The following workflow visualizes a typical bioanalytical method for quantifying kratom alkaloids and their metabolites.

SamplePrep Sample Preparation ProteinPrecip Protein Precipitation (Using internal standards Mitragynine-D3/Speciogynine-D3) SamplePrep->ProteinPrecip LCMSMS LC-MS/MS Analysis ProteinPrecip->LCMSMS DataQuant Data Quantification LCMSMS->DataQuant

Key Methodological Details from the Literature:

  • Sample Preparation: Protein precipitation is a common technique. For instance, one human study used 100 µL of K2-EDTA plasma and precipitated proteins before analysis [2].
  • Internal Standards: The use of deuterated internal standards (e.g., Mitragynine-D3 and 7-Hydroxymitragynine-D3) is a standard practice to ensure accuracy and correct for procedural losses [2].
  • Instrumentation: Reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC/MS/MS) is the gold standard for identifying and quantifying these alkaloids and their metabolites [2].
  • Metabolite Identification: Metabolic studies often involve comparing samples from dosed subjects (rats or humans) with controls to identify unique peaks corresponding to phase I and phase II metabolites [5] [6].

Research Gaps and Future Directions

The current public literature lacks direct comparative data on the performance of this compound versus Mitragynine-d3. Future research that could form the basis of a comparative guide might include:

  • Analytical Performance: Direct comparison of stability, ionization efficiency, and potential for isotopic interference in mass spectrometry for both deuterated standards.
  • In Vivo Tracer Studies: Head-to-head pharmacokinetic studies using both deuterated tracers to simultaneously map and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Speciogynine and Mitragynine.

References

Speciogynine-d3 validation against other deuterated alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Speciogynine-d3 and Related Alkaloids

Speciogynine is one of the major indole alkaloids found in the kratom plant (Mitragyna speciosa), and a diastereomer of the primary alkaloid, mitragynine [1] [2]. This compound is a deuterated analog where three hydrogen atoms are replaced with deuterium [3]. This labeling makes it particularly valuable in research as an internal standard for mass spectrometry-based assays, improving the accuracy and reliability of quantitative analyses for kratom alkaloids [3] [4].

The table below summarizes the role of this compound and other deuterated alkaloids mentioned in the available research:

Deuterated Alkaloid Primary Documented Application Key Characteristics / Experimental Role
This compound Research chemical, intended for use as an internal standard [3]. Molecular Weight: 401.5 g/mol; Isotopic purity >98%; Three deuterium atoms at C-3 ethyl and C-20 methoxy groups [3].
Mitragynine-D3 Validated internal standard for quantitative analysis of mitragynine, speciogynine, and other alkaloids in urine [4] [5]. Used in a validated LC-Q/TOF-MS method to achieve precise quantification with limits of quantitation of 0.5-1 ng/mL [4].
7-Hydroxymitragynine-D3 Used as a qualitative internal standard due to instability [4]. Employed in the same LC-Q/TOF-MS method; considered unsuitable for robust quantitative analysis [4].

Experimental Protocols for Alkaloid Analysis

While a specific protocol for this compound was not found, the following method for identifying kratom alkaloids using deuterated internal standards provides a relevant and validated experimental workflow.

Protocol: Identification of Kratom Alkaloids in Urine Using LC-Q/TOF-MS [4]

This protocol is designed to separate and identify five kratom alkaloids simultaneously.

  • 1. Sample Preparation: Solid Phase Extraction (SPE)

    • Urine samples are processed using Solid Phase Extraction. This technique purifies and concentrates the alkaloids from the urine matrix, which is critical for achieving high sensitivity.
  • 2. Instrumental Analysis: Liquid Chromatography-Quadrupole/Time of Flight Mass Spectrometry (LC-Q/TOF-MS)

    • Chromatography: Separation is achieved using reversed-phase chromatography. The method successfully separates mitragynine, speciogynine, speciociliatine, paynantheine, and 7-hydroxymitragynine in a short runtime of 10 minutes [4].
    • Internal Standards: The assay uses Mitragynine-D3 and 7-Hydroxymitragynine-D3 as deuterated internal standards. These are added to the samples at a known concentration before processing to correct for losses during extraction and variations in instrument response [4].
    • Detection: High-resolution mass spectrometry (HRMS) is used for accurate mass measurement, allowing for precise identification and quantification of the target alkaloids.
  • 3. Method Validation The protocol was validated according to the Scientific Working Group for Forensic Toxicology (SWGTOX) standards, which includes assessing the following parameters [4]:

    • Extraction Efficiency: Ranged from 63% to 96% for the target alkaloids.
    • Limit of Quantitation (LOQ): Was between 0.5 and 1 ng/mL for mitragynine, speciociliatine, speciogynine, and paynantheine.
    • Precision and Bias: Were within acceptable thresholds.
    • Matrix Effects: Were also found to be within acceptable limits.

The following diagram illustrates the workflow for this analytical protocol.

Start Urine Sample SPE Solid Phase Extraction (SPE) Start->SPE Add Internal Standards (e.g., Mitragynine-D3) LC Liquid Chromatography (LC) SPE->LC Purified Extract MS Q/TOF Mass Spectrometry (MS) LC->MS Separated Analytes Data Data Analysis & Quantification MS->Data High-Resolution Mass Data End Validated Result Data->End

References

Speciogynine-d3 cross-reactivity in receptor binding assays

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Receptor Binding and Functional Activity

The table below summarizes the available quantitative data on the binding and function of kratom alkaloids. Please note that "N/D" indicates that the data was not reported in the searched literature.

Alkaloid MOR Binding Affinity (Kᵢ, nM) MOR Functional Activity KOR Binding Affinity (Kᵢ, nM) KOR Functional Activity Adrenergic Binding Other Receptors
Speciogynine N/D N/D N/D N/D N/D N/D [1]
Mitragynine 161 ± 9.56 [2] Partial Agonist [3] 187 ± 30.2 [2] Competitive Antagonist [3] Lower affinity than at opioid receptors [2] Serotonergic (5-HT1A, 5-HT2B) [4]
7-Hydroxymitragynine 7.16 ± 0.94 [2] Partial Agonist [3] 34.4 ± 6.25 [2] N/D N/D N/D
Corynantheidine 118 ± 11.8 [2] Partial Agonist [1] >10,000 [2] N/D Higher affinity than at opioid receptors [2] N/D

Key Experimental Protocols

The data in the table above was generated using standard pharmacological assays. Here are the detailed methodologies for the key experiments cited:

  • Receptor Binding Assays: The binding affinities (Kᵢ values) for opioid and adrenergic receptors are typically determined by measuring the ability of the alkaloid to displace a radiolabeled ligand (e.g., for the mu-opioid receptor) from receptors expressed in cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells [2]. The results are calculated from competition binding isotherms.
  • Functional Activity Assays: The functional characterization of compounds as agonists or antagonists is often conducted using Bioluminescence Resonance Energy Transfer (BRET) assays [3] [1].
    • Procedure: In this assay, the Gα subunit is fused to a luciferase donor (RLuc8) and the Gγ subunit is fused to a fluorescent protein acceptor (mVenus). Upon receptor activation by an agonist, the G protein subunits dissociate, causing a decrease in the BRET signal. This allows for the real-time monitoring of G-protein activation [3].
    • Bias Determination: To determine if an agonist is "G-protein-biased" (i.e., it does not recruit β-arrestin), the potency and efficacy of the compound in the G-protein BRET assay are compared to its performance in a separate β-arrestin recruitment assay [3].

The following diagram illustrates the workflow and logic of these key assays.

G Start Start: Receptor Binding & Functional Characterization Step1 1. Receptor Binding Affinity Start->Step1 Step2 2. Functional Activity Start->Step2 Step3 3. Signaling Bias Start->Step3 SubStep1 Radioligand Binding Assay A1 • Measure compound's ability to displace radiolabeled ligand • Use engineered cell lines  (e.g., CHO, HEK, RBL cells) • Outcome: Kᵢ value SubStep1->A1 Step1->SubStep1 SubStep2 BRET Functional Assay A2 • Monitor G-protein dissociation via BRET signal decrease • Determine agonist efficacy (Full, Partial, Antagonist) SubStep2->A2 Step2->SubStep2 SubStep3 β-arrestin Recruitment Assay A3 • Compare G-protein activation vs. β-arrestin recruitment • Outcome: Identification of G-protein-biased agonists SubStep3->A3 Step3->SubStep3

Interpretation and Research Implications

Based on the gathered data, here are some key points for your research:

  • Speciogynine-d3 Cross-Reactivity: While direct data is absent, deuterated internal standards are chemically nearly identical to their parent compounds. It is a standard practice in analytical chemistry to assume that This compound will exhibit the same receptor binding profile as non-deuterated speciogynine. Any potential isotopic effects are typically negligible in these biological contexts.
  • Polypharmacology of Kratom: The data highlights that kratom's effects are not solely due to mitragynine. The overall activity results from the complex combination of multiple alkaloids with diverse affinities and efficacies at opioid, adrenergic, and serotonergic receptors [2] [4]. This polypharmacology may underpin its reported utility in managing opioid withdrawal [2].
  • Atypical Opioid Profile: Mitragynine and 7-hydroxymitragynine have been identified as G-protein-biased agonists at the MOR [3]. This means they activate G-protein signaling without recruiting β-arrestin-2, a pathway linked to side effects like respiratory depression. This makes them attractive templates for developing safer analgesics [4] [3].

References

Speciogynine-d3 specificity in kratom alkaloid panels

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Alkaloid Analysis

The following methodologies from recent studies are used for identifying and quantifying kratom alkaloids, which form the basis for any comparative panel that would include speciogynine-d3.

Study Focus Analytical Technique Key Separation & Detection Details Application in Literature
Alkaloid Quantification in Products & Plants [1] UPLC-HRMS (Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry) Method validated for 14 alkaloids (8 indole, 6 oxindole). Successfully separated all four mitragynine diastereomers (mitragynine, speciogynine, speciociliatine, mitraciliatine) [1]. Quantification of alkaloids in US commercial products and US-grown kratom plants, identifying different chemotypes [1].
Blood-Brain Barrier (BBB) Permeability [2] PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) & UHPLC-UV Optimized UHPLC-UV method validated per ICH guidelines for specificity, linearity, LOD, LOQ. Used to analyze extracts and PAMPA-BBB samples [2]. Identified speciogynine, mitragynine, paynantheine, and speciociliatine as alkaloids with excellent in vitro BBB permeability [2].
Clinical Pharmacokinetics [3] LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Used to quantify alkaloids in plasma and urine after a single 2g kratom dose in healthy participants. Distinguished 3S- (e.g., mitragynine) and 3R-configured (e.g., speciociliatine) alkaloids [3]. First comprehensive pharmacokinetic characterization in humans; found speciogynine has a shorter half-life (23.5 h) than mitragynine (45.3 h) [3].

Quantitative Data on Alkaloid Composition & Pharmacology

The tables below summarize quantitative data on the occurrence of speciogynine in kratom materials and its pharmacological profile.

Table 1: Alkaloid Occurrence in Kratom Materials Data on the concentration ranges of major alkaloids found in kratom leaves and commercial products.

Alkaloid Typical Concentration Range (% of Alkaloid Content or % w/w) Notes
Mitragynine 0.7% - 38.7% [4] [5] The most abundant alkaloid.
Paynantheine 0.3% - 12.8% [5] Second most abundant alkaloid in some profiles.
Speciociliatine 0.4% - 12.3% [5] A diastereomer of mitragynine.
Speciogynine 0.1% - 5.3% [5] A diastereomer of mitragynine.
7-Hydroxymitragynine ≤ 2% [6] [7] [8] A potent minor alkaloid; levels can increase in extracts.

Table 2: Pharmacological Profile of Select Kratom Alkaloids A comparison of the known receptor interactions and functional activities of speciogynine and related alkaloids.

Alkaloid Key Pharmacological Activities Experimental Findings

| Speciogynine | • Serotonin 5-HT1A Receptor Agonism (likely via its metabolite) [8]μ-opioid Receptor (MOR) Antagonism (in vitro) [8] • Excellent BBB permeability (PAMPA-BBB) [2] | • Produced antinociception in rats via a non-opioid, 5-HT1A receptor-dependent mechanism [8]. • Exhibits high affinity for 5-HT1A and 5-HT2B receptors in binding assays [8]. | | Mitragynine | • Partial MOR Agonism [7] [3] • Low efficacy G-protein agonist at MOR [8]. | • Primary alkaloid responsible for opioid-like effects. • Metabolized to the more potent 7-hydroxymitragynine [7]. | | Paynantheine | • Serotonin 5-HT1A Receptor Agonism (likely via its metabolite) [8]MOR Antagonism (in vitro) [8] | • Pharmacological profile similar to speciogynine, acting as a 5-HT1A receptor agonist in vivo [8]. |

Visualizing the Analytical Workflow

The following diagram illustrates a generalized experimental workflow for analyzing kratom alkaloids, integrating the protocols discussed above.

Start Start: Kratom Sample (Plant Material/Product) Extraction Extraction (Solvent: Methanol, Ethanol) Methods: Maceration, UAE, Soxhlet Start->Extraction Analysis Analysis Extraction->Analysis UPLC UPLC/HPLC Separation Analysis->UPLC Detection Detection UPLC->Detection MS MS Detection (HRMS, MS/MS) Detection->MS UV UV Detection Detection->UV PAMPA PAMPA-BBB Assay Detection->PAMPA For BBB Studies Quant Alkaloid Quantification MS->Quant UV->Quant Perm BBB Permeability PAMPA->Perm Data Data Output PK Pharmacokinetic Parameters PK->Data Perm->Data Quant->Data Quant->PK From Plasma/Urine (LC-MS)

Key Insights for Your Comparison Guide

While data on the deuterated standard itself is absent, the literature provides a strong foundation for its application:

  • Speciogynine's Key Differentiators: In a comparison panel, the most significant differentiators for speciogynine are its serotonergic activity (5-HT1A agonism) and its MOR antagonism in vitro, which contrasts with the partial agonism of mitragynine and the potent agonism of 7-hydroxymitragynine [8]. This suggests a distinct and complex pharmacological role.
  • The Role of this compound: As a deuterated analog, This compound would primarily be used as an Internal Standard (IS) in Mass Spectrometry. Its near-identical chemical properties to speciogynine allow for precise quantification by correcting for variations during sample preparation and instrument analysis [1] [2]. Your guide should highlight its critical role in ensuring data accuracy in the analytical methods described above.
  • Influence of Material Source: Alkaloid composition is not constant. It varies significantly with the kratom chemotype, growing conditions, season, and postharvest processing (e.g., withering, drying temperature) [1] [4]. Any experimental panel must account for this natural variability.

References

Speciogynine-d3 method comparison with non-deuterated standards

Author: Smolecule Technical Support Team. Date: February 2026

Speciogynine-d3 vs. Non-deuterated Standards

The core difference lies in the incorporation of deuterium atoms, which does not significantly alter the compound's chemical structure or biological activity but provides distinct advantages for analytical chemistry and metabolic studies [1].

The table below summarizes the fundamental differences between this compound and its non-deuterated counterpart:

Feature This compound Non-deuterated Speciogynine
Molecular Formula C23H27D3N2O4 [1] C23H30N2O4 [1]
Molecular Weight 401.5 g/mol [1] 398.5 g/mol [1]
Key Differentiator Three deuterium atoms (on C-3 ethyl & C-20 methoxy groups) [1] Standard hydrogen atoms at all positions
Primary Application Internal standard for precise quantification; tracer in metabolism studies [1] Target analyte for pharmacological and metabolic research [2]
Key Advantage Enhanced tracking in metabolic studies via MS; corrects for analyte loss in sample prep [1] Represents the naturally occurring compound found in Kratom [3]

Key Methodological Considerations

For researchers, the primary value of this compound is as an Internal Standard (IS) in mass spectrometry-based assays. Its near-identical chemical behavior to the native compound, coupled with its different mass, allows for highly accurate quantification.

The general workflow for using this compound as an internal standard is outlined below:

Start Start: Sample Preparation A 1. Add known amount of This compound to sample Start->A B 2. Sample Processing (Extraction, Purification) A->B C 3. LC-MS/MS Analysis B->C D 4. Data Collection C->D E Measure: Native Speciogynine (m/z ~399) D->E F Measure: this compound IS (m/z ~402) D->F G 5. Quantification E->G F->G H Calculate ratio of native/IS signals against calibration curve G->H End Report Precise Concentration H->End

Chromatographic Separation is Critical: A key analytical challenge is that Speciogynine is a diastereomer of the main kratom alkaloid, Mitragynine. Reliable quantification requires a chromatography method that can separate Speciogynine, its metabolites, and its diastereomers [2]. UPLC-MS/MS methods have been developed to simultaneously quantify Speciogynine and other kratom alkaloids [3].

Research Applications and Value

  • Metabolic Pathway Elucidation: As a tracer, this compound's deuterium labels allow researchers to distinguish the parent compound from its metabolites in complex biological samples like urine, enabling the identification of Phase I and II metabolites [2].
  • Biosynthesis Studies: Deuterium labeling (e.g., with D₂O) is a established technique for probing the active biosynthesis of natural products in plants, which can be applied to understand how Speciogynine is produced [4].

References

Speciogynine-d3 comparison with other isotopic labels

Author: Smolecule Technical Support Team. Date: February 2026

Speciogynine-d3: Structure and Research Use

Speciogynine is a minor alkaloid found in the kratom plant (Mitragyna speciosa), and this compound is its trideuterated variant used exclusively as a research tool [1].

The table below summarizes its key molecular characteristics in comparison to its non-labeled counterpart:

Property Speciogynine This compound
Molecular Formula C₂₃H₃₀N₂O₄ [1] C₂₃H₂₇D₃N₂O₄ [1]
Molecular Weight 398.5 g/mol [1] 401.5 g/mol [1]
Deuterium Positions N/A C-3 ethyl group, C-20 methoxy group [1]
Stereochemistry 3R, 20S [1] Retained 3R, 20S [1]
Primary Research Application Pharmacological studies (e.g., smooth muscle relaxation) [1] Internal standard for LC-MS/MS bioanalysis [1] [2]

The core value of this compound lies in its use as an Internal Standard (IS) in mass spectrometry-based assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. Its near-identical chemical behavior to native speciogynine, combined with a distinct mass, allows researchers to precisely quantify the natural alkaloid in complex biological samples like urine or plasma by correcting for variations in sample processing and instrument analysis [2].

Isotopic Labeling in Metabolomics and Toxicology

Isotopic labeling is a broad technique, and the choice of label depends heavily on the research goal. This compound is just one specific application of this powerful tool.

The table below compares different labeling strategies relevant to drug development and metabolomics research:

Method Description Primary Application in Research
Stable Isotope-Labeled Internal Standards (e.g., this compound) A specific compound is synthesized with stable isotopes (e.g., Deuterium ²H, Carbon-13 ¹³C) [3]. Targeted analysis: Absolute quantification of a specific analyte (like a drug or metabolite) in biological samples via LC-MS/MS [2] [4].
Stable Isotope Tracer Analysis Introducing isotopically labeled nutrients (e.g., U-¹³C-glucose) into a biological system to track their fate [3] [4]. Metabolic Flux Analysis (MFA): Mapping biochemical pathways, understanding network dynamics, and measuring reaction rates in cells [3] [4].
Enzymatic Labeling (e.g., ¹⁸O Water) Using heavy water (H₂¹⁸O) during enzymatic digestion of proteins or RNA to label cleavage products [5]. Comparative Analysis: Simplifying the comparison of complex mixtures, like identifying post-transcriptional modifications in RNA [5].

Experimental Protocols for Speciogynine Quantification

While a direct methodology for this compound is not fully detailed, established protocols for quantifying kratom alkaloids using their deuterated internal standards provide a clear template. The workflow below outlines the general procedure for an LC-MS/MS assay, using the detection of kratom alkaloids in urine as an example [2].

Sample_Prep Sample Preparation - Add internal standard (this compound) - Liquid-liquid extraction LC_Separation Liquid Chromatography (LC) - Separation of alkaloids from matrix Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (MS/MS) - Ionization and mass filtering - Quantify via calibration curve LC_Separation->MS_Analysis Data_Output Data Output - Concentration of target analytes MS_Analysis->Data_Output

Key Experimental Details:

  • Chromatography: Methods use reverse-phase LC to separate isomers like mitragynine, speciogynine, and speciociliatine, which is critical for accurate identification [2].
  • Mass Spectrometry: Detection is typically performed using a high-resolution accurate mass (HRAM) instrument like a Quadrupole/Time of Flight (Q/TOF) mass spectrometer. This allows for distinguishing compounds with the same nominal mass but different exact molecular formulas [2].
  • Internal Standard Role: In every sample, a known amount of this compound is added. The instrument then measures the ratio of the natural speciogynine signal to the this compound signal. This ratio is used against a calibration curve to determine the absolute concentration, correcting for losses and matrix effects [2].

Interpretation and Research Guidance

It is important to understand that This compound is a tool for quantification, not a therapeutic candidate. Its "performance" is not measured like a drug's efficacy, but rather by its effectiveness as an internal standard. The deuterium labeling provides a reliable mass shift for MS detection without significantly altering its chemical properties [3] [1].

The broader field of isotopic labeling is essential for advancing the understanding of kratom alkaloids. Research shows that alkaloids like mitragynine are extensively metabolized in the body [6] [7]. Techniques like stable isotope tracer analysis could be used to map the complete metabolic fate of these compounds, which is a critical step in drug development for understanding safety and efficacy [4].

To move forward with a comprehensive comparison, you may need to consult specialized analytical chemistry resources or direct manufacturer data for various deuterated standards. I hope this structured overview provides a solid foundation for your work.

References

×

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.23938768 g/mol

Monoisotopic Mass

401.23938768 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types